6-Bromotetrazolo[1,5-a]pyridine
Description
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Properties
IUPAC Name |
6-bromotetrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-1-2-5-7-8-9-10(5)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQNWLUCQRIYFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=NN2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616416 | |
| Record name | 6-Bromotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35235-74-6 | |
| Record name | 6-Bromotetrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromotetrazolo[1,5-a]pyridine
CAS Number: 35235-74-6
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Bromotetrazolo[1,5-a]pyridine. It is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of this heterocyclic compound. Due to the limited availability of public data, this guide focuses on the fundamental characteristics and extrapolated potential based on related structures.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value |
| CAS Number | 35235-74-6 |
| Molecular Formula | C₅H₃BrN₄ |
| Molecular Weight | 199.01 g/mol |
| Melting Point | 156-158 °C |
| XLogP3 | 1.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 197.95410 g/mol |
| Monoisotopic Mass | 197.95410 g/mol |
| Topological Polar Surface Area | 43.1 Ų |
| Heavy Atom Count | 10 |
| Complexity | 131 |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be derived from established methods for the synthesis of tetrazolo[1,5-a]pyridines. A common approach involves the reaction of a corresponding 2-halopyridine with an azide source.
Proposed Synthetic Pathway
A likely synthetic route to this compound starts from 2-amino-5-bromopyridine. This starting material can be converted to 2,5-dibromopyridine, which then undergoes a reaction with sodium azide to yield the final product.
An In-depth Technical Guide to the Chemical Properties of 6-Bromotetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-Bromotetrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates available data on its physical and chemical characteristics, synthesis, and safety information.
Core Chemical Properties
This compound, with the CAS number 35235-74-6, is a solid substance at room temperature.[1][2] Its fundamental properties are summarized in the table below, providing a quantitative overview for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrN₄ | [1][2][3] |
| Molecular Weight | 199.01 g/mol | [1][2][3] |
| Melting Point | 156-158 °C | [3] |
| Appearance | Solid | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the cyclization of a corresponding 2-aminopyridine derivative. A general and widely applicable method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of 2-halopyridines with an azide source.
A plausible synthetic route to this compound starts from the commercially available 2-amino-5-bromopyridine. The synthesis can be conceptualized in the following workflow:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Step 1: Diazotization of 2-Amino-5-bromopyridine. 2-Amino-5-bromopyridine is dissolved in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Step 2: Azide Formation and Cyclization. A solution of sodium azide is then carefully added to the diazonium salt solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The intermediate 2-azido-5-bromopyridine undergoes spontaneous intramolecular cyclization to form the fused tetrazole ring system, yielding this compound.
-
Step 3: Isolation and Purification. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford the pure this compound.
Spectral Data
At present, detailed public spectral data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to acquire this data upon synthesis or acquisition of the compound for verification of its structure and purity.
Reactivity and Stability
The tetrazolo[1,5-a]pyridine ring system is generally stable. The bromine atom at the 6-position offers a handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce various substituents. The tetrazole ring can also participate in cycloaddition reactions under certain conditions. The compound should be stored in a cool, dry place away from strong oxidizing agents.
Biological Activity
While specific biological data for this compound is not widely published, the broader class of tetrazolo[1,5-a]pyridine derivatives has been investigated for various pharmacological activities. These include potential applications as kinase inhibitors and other therapeutic agents. The presence of the bromine atom allows for the exploration of structure-activity relationships by introducing diverse functional groups at this position.
Safety and Handling
This compound is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed[3]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
References
An In-depth Technical Guide to the Molecular Structure of 6-Bromotetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure, synthesis, and characterization of 6-Bromotetrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the key structural features, a reliable synthetic protocol, and the expected analytical data for this molecule.
Core Molecular Structure
While a definitive crystal structure for this compound is not publicly available, its molecular geometry can be reliably inferred from crystallographic data of closely related analogs. The data presented below is derived from the crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, which provides a strong basis for understanding the bond lengths and angles within the this compound framework.[1]
Table 1: Estimated Bond Lengths for this compound [1]
| Bond | Estimated Bond Length (Å) |
| Br1-C6 | 1.89 |
| N1-N2 | 1.38 |
| N2-N3 | 1.29 |
| N3-N4 | 1.38 |
| N4-C8a | 1.35 |
| C5-C6 | 1.38 |
| C6-C7 | 1.38 |
| C7-C8 | 1.39 |
| C8-C8a | 1.39 |
| N1-C8a | 1.36 |
| C5-N(Py) | 1.34 |
| C8-N(Py) | 1.34 |
Table 2: Estimated Bond Angles for this compound [1]
| Angle | Estimated Bond Angle (°) |
| C5-C6-Br1 | 119.5 |
| C7-C6-Br1 | 119.5 |
| N1-N2-N3 | 108.0 |
| N2-N3-N4 | 109.0 |
| N3-N4-C8a | 105.0 |
| N4-C8a-N1 | 110.0 |
| C5-C6-C7 | 121.0 |
| C6-C7-C8 | 119.0 |
| C7-C8-C8a | 118.0 |
| C8-C8a-N4 | 130.0 |
| C8-C8a-N1 | 120.0 |
Experimental Protocols
The synthesis of this compound can be achieved through the reaction of a corresponding 2-halopyridine with an azide source. A well-established and efficient method involves the use of trimethylsilyl azide (TMSN₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2]
Synthesis of this compound from 2,6-Dihalopyridine
Materials:
-
2-Chloro-6-bromopyridine (or 2,6-dibromopyridine)
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-bromopyridine (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add trimethylsilyl azide (1.5 eq) followed by tetrabutylammonium fluoride hydrate (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to 85 °C and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Characterization:
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic shifts for the aromatic protons and carbons of the fused ring system.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the N=N stretching of the tetrazole ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.
Synthesis Workflow
The synthesis of this compound from a 2-halopyridine precursor can be visualized as a two-step process involving nucleophilic substitution followed by intramolecular cyclization.
This guide provides a foundational understanding of the molecular structure and synthesis of this compound for researchers and professionals in the field. The provided data and protocols can serve as a starting point for further investigation and application of this compound.
References
An In-depth Technical Guide to the Synthesis of 6-Bromotetrazolo[1,5-a]pyridine from 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for 6-bromotetrazolo[1,5-a]pyridine, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available 2-chloropyridine. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and potential biological relevance.
Introduction
Tetrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. They are often considered as bioisosteres of carboxylic acids and other functional groups, offering improved metabolic stability and pharmacokinetic properties. The bromo-substitution at the 6-position provides a versatile handle for further chemical modifications, making this compound a key intermediate for the synthesis of novel pharmaceutical candidates. This guide outlines a multi-step synthesis beginning with 2-chloropyridine.
Synthetic Pathway Overview
The synthesis of this compound from 2-chloropyridine is proposed to proceed through a three-step sequence:
-
Bromination of 2-chloropyridine to yield 2-chloro-5-bromopyridine.
-
Hydrazinolysis of 2-chloro-5-bromopyridine to form the key intermediate, 5-bromo-2-hydrazinopyridine.
-
Cyclization of 5-bromo-2-hydrazinopyridine using nitrous acid to construct the fused tetrazole ring, affording the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-bromopyridine
Reaction: 2-Chloropyridine is brominated using bromine in the presence of a strong acid, such as sulfuric acid, to direct the substitution to the 5-position.
Procedure: To a stirred solution of 2-chloropyridine (1 equivalent) in concentrated sulfuric acid, bromine (1.1 equivalents) is added dropwise at a temperature maintained below 10 °C. Following the addition, the reaction mixture is gradually warmed to room temperature and then heated to 60-70 °C for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled and carefully poured onto crushed ice. The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification by column chromatography on silica gel or recrystallization affords pure 2-chloro-5-bromopyridine.
Step 2: Synthesis of 5-Bromo-2-hydrazinopyridine
Reaction: The chloro-substituent at the 2-position of 2-chloro-5-bromopyridine is displaced by hydrazine hydrate to form 5-bromo-2-hydrazinopyridine.
Procedure: A mixture of 2-chloro-5-bromopyridine (1 equivalent) and an excess of hydrazine hydrate (3-5 equivalents) in a suitable solvent such as ethanol or water is heated at reflux for an extended period (typically 24-48 hours). The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The aqueous layer is extracted multiple times with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give 5-bromo-2-hydrazinopyridine, which can be used in the next step with or without further purification.
Step 3: Synthesis of this compound
Reaction: The 2-hydrazinopyridine intermediate undergoes diazotization followed by intramolecular cyclization in the presence of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form the tetrazole ring.
Procedure: 5-Bromo-2-hydrazinopyridine (1 equivalent) is dissolved in a dilute mineral acid (e.g., hydrochloric acid or sulfuric acid) and the solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, ensuring the temperature remains below 5 °C. The reaction mixture is stirred at this temperature for a short period (e.g., 30-60 minutes) after the addition is complete. The formation of a precipitate indicates the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system.
Quantitative Data Summary
The following tables summarize the typical quantitative data for each step of the synthesis. Please note that yields and reaction conditions may vary and require optimization.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Bromine, Sulfuric Acid | 0 - 70 | 4 - 8 | 70 - 85 |
| 2 | 2-Chloro-5-bromopyridine | Hydrazine Hydrate, Ethanol | Reflux | 24 - 48 | 60 - 75 |
| 3 | 5-Bromo-2-hydrazinopyridine | Sodium Nitrite, Hydrochloric Acid | 0 - 5 | 0.5 - 1 | 80 - 90 |
Table 1: Summary of Reaction Conditions and Yields.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Chloro-5-bromopyridine | C₅H₃BrClN | 192.44 | 65-69 |
| 5-Bromo-2-hydrazinopyridine | C₅H₆BrN₃ | 188.03[1] | 132-136[2] |
| This compound | C₅H₃BrN₄ | 199.01 | Not available |
Table 2: Physicochemical Properties of Intermediates and Product.
Spectroscopic Characterization
The structural confirmation of the final product, this compound, and its intermediates is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Predicted ¹H NMR Data for this compound (in CDCl₃):
-
H-5: ~ 9.0 ppm (doublet)
-
H-7: ~ 7.8 ppm (doublet of doublets)
-
H-8: ~ 7.6 ppm (doublet)
Predicted ¹³C NMR Data for this compound (in CDCl₃):
-
Signals are expected in the aromatic region, with the carbon bearing the bromine atom appearing at a lower field. The bridgehead carbon of the tetrazole ring would also have a characteristic chemical shift.
Biological and Medicinal Context
Tetrazolo[1,5-a]pyridines and their analogs, such as pyrazolo[1,5-a]pyridines, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[3][4][5][6] These activities include roles as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[3][7] The tetrazole ring often acts as a bioisosteric replacement for a carboxylic acid group, which can lead to improved metabolic stability and cell permeability. The bromo-substituent on the pyridine ring serves as a crucial point for further derivatization through various cross-coupling reactions, allowing for the exploration of the structure-activity relationship (SAR) and the development of potent and selective drug candidates.
Caption: Potential applications of this compound.
Safety Considerations
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation and skin contact.
-
Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with combustible materials.
-
Azide Formation: Reactions involving azides can be hazardous due to the potential for the formation of explosive compounds. Although this proposed synthesis avoids the direct use of sodium azide in the final cyclization step, caution should always be exercised when working with nitrogen-rich compounds.
This guide provides a framework for the synthesis of this compound. Researchers should consult relevant safety data sheets (SDS) for all chemicals and perform a thorough risk assessment before commencing any experimental work. The protocols provided may require optimization for specific laboratory conditions and scales.
References
- 1. 5-Bromo-2-hydrazinopyridine | C5H6BrN3 | CID 11535699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Bromotetrazolo[1,5-a]pyridine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromotetrazolo[1,5-a]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document is intended for scientists and professionals engaged in drug development and related research fields, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Spectroscopic Data Summary
The structural integrity and purity of this compound have been ascertained through a suite of spectroscopic techniques. The key quantitative data are summarized in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the compound. The proton (¹H) and carbon-13 (¹³C) NMR data are crucial for the structural elucidation of this compound. A study by Cmoch et al. provides key insights into the NMR characteristics of halogen-substituted tetrazolo[1,5-a]pyridines.[1]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific chemical shift values and coupling constants for this compound were not explicitly found in the provided search results. The data for related halogen-substituted tetrazolo[1,5-a]pyridines can be found in the cited literature.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the tetrazole and pyridine ring structures.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Note: Specific IR absorption bands for this compound were not explicitly found in the provided search results. General IR characteristics for tetrazolo[1,5-a]pyridines are discussed in the literature.[1]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for confirming the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| Data not available in search results |
Note: The mass spectrum for this compound was not explicitly found in the provided search results.
Experimental Protocols
The acquisition of spectroscopic data is performed using standardized laboratory procedures. While the specific experimental details for this compound were not available in the search results, the following are general protocols for each technique.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
IR Spectroscopy
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or a solution in a suitable solvent.
Mass Spectrometry
Mass spectra are typically acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
Logical Workflow for Spectroscopic Analysis
The process of characterizing a chemical compound like this compound follows a logical progression of spectroscopic analyses to confirm its identity and structure.
This guide serves as a foundational resource for researchers working with this compound. While specific experimental data was not retrievable from the available search results, the provided context and general protocols offer a framework for the spectroscopic characterization of this and related compounds. For detailed experimental values, consulting the primary literature, such as the work by Cmoch et al. on halogen-substituted tetrazolo[1,5-a]pyridines, is highly recommended.[1]
References
Determining the Solubility of 6-Bromotetrazolo[1,5-a]pyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 6-Bromotetrazolo[1,5-a]pyridine in various organic solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework. The protocols and data presentation structures outlined herein are designed to enable researchers to generate high-quality, reproducible solubility data essential for applications in drug discovery, process chemistry, and formulation development.
Introduction to Solubility and its Importance
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the field of pharmaceutical sciences. For a compound like this compound, which is a heterocyclic compound of interest in medicinal chemistry, understanding its solubility profile is paramount for:
-
Drug Discovery and Lead Optimization: Early assessment of solubility helps in identifying potential liabilities of a drug candidate. Poor solubility can lead to challenges in formulation and may result in low bioavailability.[1]
-
Process Chemistry: The selection of appropriate solvents is crucial for reaction setup, work-up, and purification (e.g., crystallization).
-
Formulation Development: Developing a suitable dosage form, whether oral, parenteral, or topical, is highly dependent on the compound's solubility in various excipients and solvent systems.
This guide will focus on the most common and reliable method for determining thermodynamic solubility: the Shake-Flask Method.[2]
Quantitative Solubility Data
Table 1: Experimental Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |
| e.g., Methanol | 25 | HPLC-UV | |||
| e.g., Ethanol | 25 | HPLC-UV | |||
| e.g., Acetone | 25 | HPLC-UV | |||
| e.g., Dichloromethane | 25 | HPLC-UV | |||
| e.g., Ethyl Acetate | 25 | HPLC-UV | |||
| e.g., Toluene | 25 | HPLC-UV | |||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |||
| e.g., N,N-Dimethylformamide (DMF) | 25 | HPLC-UV |
Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and straightforwardness.[2][3] The following protocol provides a detailed step-by-step guide for determining the solubility of this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Centrifuge (optional)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. An excess is necessary to ensure that a saturated solution is achieved. A visual confirmation of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the selected organic solvent to the vial.[4]
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours.[4] It is advisable to determine the time to equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the solute plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[2] Centrifugation can be used to facilitate this separation.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.[3] Adsorption of the compound onto the filter should be checked and accounted for if significant.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve must be prepared using standard solutions of known concentrations.[3]
-
3.3. Data Calculation
The solubility is calculated from the concentration of the diluted sample and the dilution factor.
Solubility (mg/mL) = Measured Concentration (mg/mL) x Dilution Factor
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the solubility determination process.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Logical Relationship in Solubility Profiling.
Conclusion
This technical guide provides a framework for the systematic determination of the solubility of this compound in organic solvents. By adhering to the detailed shake-flask protocol, researchers can generate reliable and accurate data. This information is indispensable for the progression of research and development activities involving this compound, from early-stage discovery to formulation. The provided templates and workflows are intended to standardize the data collection and reporting process, facilitating easier comparison and interpretation of results across different studies.
References
Analysis of Brominated Tetrazolopyridine Derivatives: A Case Study on the Crystal Structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
Disclaimer: As of the latest literature review, a detailed crystal structure analysis for 6-Bromotetrazolo[1,5-a]pyridine is not publicly available. This guide presents a comprehensive analysis of a closely related isomer, 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine , to provide valuable insights for researchers, scientists, and drug development professionals working with this class of compounds. The methodologies and data presentation can serve as a robust framework for the analysis of similar halogenated heterocyclic systems.
Introduction
Brominated tetrazolopyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential as bioisosteres. Understanding their three-dimensional structure is crucial for rational drug design and the development of novel materials. This technical guide details the crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, offering a proxy for understanding the structural characteristics of related compounds like this compound.
Crystallographic Data
The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine was determined by X-ray diffraction. The key data from the crystallographic analysis are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₇H₆BrN₅ |
| Formula Weight | 240.06 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Orthorhombic |
| Space Group | Acam (No. 64) |
| Unit Cell Dimensions | |
| a | 12.3735(8) Å |
| b | 20.8690(11) Å |
| c | 6.8385(6) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1765.9(2) ų |
| Z | 8 |
| Density (calculated) | 1.804 Mg/m³ |
| Absorption Coefficient | 6.466 mm⁻¹ |
| F(000) | 944 |
| Data Collection | |
| Crystal Size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 4.25 to 72.03° |
| Index ranges | -15<=h<=15, -25<=k<=25, -8<=l<=8 |
| Reflections collected | 16348 |
| Independent reflections | 1700 [R(int) = 0.0471] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1700 / 0 / 101 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2sigma(I)] | R1 = 0.0471, wR2 = 0.1152 |
| R indices (all data) | R1 = 0.0543, wR2 = 0.1209 |
| Largest diff. peak and hole | 0.479 and -0.637 e.Å⁻³ |
Data sourced from Tang et al. (2019).[1][2]
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| Br1 | C5 | 1.897(4) |
| N1 | C1 | 1.332(5) |
| N1 | C5 | 1.335(5) |
| N2 | C6 | 1.341(5) |
| N2 | N3 | 1.378(5) |
| N3 | N4 | 1.280(6) |
| N4 | N5 | 1.375(6) |
| N5 | C6 | 1.331(5) |
| C1 | C2 | 1.380(6) |
| C2 | C3 | 1.378(6) |
| C3 | C4 | 1.381(6) |
| C4 | C5 | 1.379(6) |
| C6 | C7 | 1.478(6) |
Data sourced from Tang et al. (2019).[1][2]
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C1 | N1 | C5 | 117.7(3) |
| C6 | N2 | N3 | 105.1(3) |
| N4 | N3 | N2 | 110.1(4) |
| N3 | N4 | N5 | 104.9(4) |
| C6 | N5 | N4 | 105.3(4) |
| N1 | C1 | C2 | 123.3(4) |
| C3 | C2 | C1 | 118.8(4) |
| C2 | C3 | C4 | 119.5(4) |
| C5 | C4 | C3 | 119.1(4) |
| N1 | C5 | C4 | 121.6(4) |
| N1 | C5 | Br1 | 117.9(3) |
| C4 | C5 | Br1 | 120.5(3) |
| N5 | C6 | N2 | 114.6(4) |
| N5 | C6 | C7 | 122.9(4) |
| N2 | C6 | C7 | 122.5(4) |
Data sourced from Tang et al. (2019).[1][2]
Experimental Protocols
Synthesis of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine
The synthesis of the title compound can be achieved via the methylation of the corresponding tetrazole precursor. A general procedure is outlined below, adapted from the synthesis of a related isomer.
-
Preparation of the Precursor: 5-Bromo-2-(2H-tetrazol-5-yl)pyridine serves as the starting material.
-
Methylation Reaction:
-
Dissolve 5-bromo-2-(2H-tetrazol-5-yl)pyridine in a suitable solvent such as methanol or acetonitrile.
-
Add a methylating agent, for example, methyl iodide or dimethyl sulfate.
-
The reaction may be carried out in the presence of a base, like potassium carbonate, to facilitate the reaction.
-
Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.
-
X-ray Crystallography
Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of ethyl acetate and hexane.
-
Data Collection: A suitable single crystal was mounted on a diffractometer. Data were collected at 293(2) K using Cu Kα radiation (λ = 1.54184 Å). A total of 16348 reflections were collected.
-
Structure Solution and Refinement:
-
The structure was solved by direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.
-
The final R-factor was R1 = 0.0471 for observed reflections [I>2sigma(I)].
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the compound to its structural elucidation.
Caption: Workflow for Synthesis and Crystal Structure Analysis.
Conclusion
This guide provides a detailed crystallographic analysis of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine as a representative model for the this compound system. The presented data on bond lengths, angles, and unit cell parameters, along with the detailed experimental protocols, offer a valuable resource for researchers in the field. The structural insights gained from this analysis can aid in the design and synthesis of novel compounds with tailored properties for applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Thermal Stability of Tetrazolo[1,5-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of tetrazolo[1,5-a]pyridine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. Understanding the thermal properties of these molecules is critical for safe handling, processing, and the development of stable formulations. This document summarizes key quantitative data, details common experimental protocols for thermal analysis, and visualizes the decomposition pathways.
Core Concepts in Thermal Stability
The thermal stability of tetrazolo[1,5-a]pyridine derivatives is intrinsically linked to the energetic nature of the tetrazole ring and its equilibrium with the corresponding 2-azidopyridine tautomer. The application of heat can induce a cascade of reactions, leading to the evolution of nitrogen gas and the formation of various degradation products. Key parameters in assessing thermal stability include the onset decomposition temperature, the enthalpy of decomposition, and the kinetic parameters of the decomposition process.
Quantitative Thermal Analysis Data
The thermal behavior of tetrazolo[1,5-a]pyridine and its derivatives has been investigated using various thermoanalytical techniques. The following tables summarize the key quantitative data obtained from Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).
Table 1: Thermogravimetric Analysis (TGA) Data for Tetrazolo[1,5-a]pyridine
| Heating Rate (°C/min) | Onset Temperature (T_onset) (°C) | Temperature at Max Weight Loss Rate (T_peak) (°C) | Final Residue (%) |
| 5 | 175.8 | 196.5 | 2.3 |
| 10 | 184.2 | 205.1 | 1.9 |
| 15 | 190.1 | 210.8 | 1.5 |
| 20 | 194.5 | 215.3 | 1.2 |
Data sourced from a study by Yao et al.[1]
Table 2: Differential Scanning Calorimetry (DSC) Data for Tetrazolo[1,5-a]pyridine
| Heating Rate (°C/min) | Onset Temperature (T_onset) (°C) | Peak Exotherm Temperature (T_peak) (°C) | Enthalpy of Decomposition (ΔH_d) (J/g) |
| 5 | 178.2 | 198.7 | 1532.4 |
| 10 | 186.5 | 207.3 | 1589.7 |
| 15 | 192.3 | 212.9 | 1625.1 |
| 20 | 196.8 | 217.5 | 1653.8 |
Data sourced from a study by Yao et al.[1]
Table 3: Accelerating Rate Calorimetry (ARC) Data for Tetrazolo[1,5-a]pyridine
| Parameter | Value |
| Onset Temperature (T_onset) | 165.2 °C |
| Final Self-Heating Rate | 10.2 °C/min |
| Final Pressure | 8.9 MPa |
| Activation Energy (E_a) | 123.5 kJ/mol |
| Pre-exponential Factor (A) | 10^12.1 s^-1 |
Data sourced from a study by Yao et al.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible thermal analysis. The following sections outline the typical experimental protocols for TGA, DSC, and ARC analysis of tetrazolo[1,5-a]pyridine derivatives.
Thermogravimetric Analysis (TGA)
Objective: To determine the mass loss of a sample as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of the tetrazolo[1,5-a]pyridine derivative into an alumina or platinum crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA instrument.
-
Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[2]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min) to a final temperature well above the decomposition point (e.g., 350 °C).[1]
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis: Plot the percentage of mass loss versus temperature. Determine the onset decomposition temperature and the temperature of the maximum rate of mass loss from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures and enthalpies.
Methodology:
-
Sample Preparation: Weigh 0.5-2 mg of the tetrazolo[1,5-a]pyridine derivative into a hermetically sealed aluminum or gold-plated copper pan.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program:
-
Equilibrate the sample at a low starting temperature.
-
Increase the temperature at a linear heating rate (e.g., 5, 10, 15, or 20 °C/min) to a final temperature beyond the decomposition exotherm.[1]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Identify endothermic (melting) and exothermic (decomposition) events. Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔH_d). The onset and peak temperatures of the exotherm are also determined.
Accelerating Rate Calorimetry (ARC)
Objective: To study the time, temperature, and pressure relationships of a material's thermal decomposition under adiabatic conditions, simulating a worst-case thermal runaway scenario.
Methodology:
-
Sample Preparation: Load a known quantity of the tetrazolo[1,5-a]pyridine derivative into a spherical titanium or stainless steel sample bomb.
-
Instrument Setup: Place the sample bomb inside the ARC calorimeter, which is an adiabatic chamber.
-
Experimental Mode: The experiment is typically run in a "heat-wait-search" mode.
-
Heat: The sample is heated to a set starting temperature.
-
Wait: The system stabilizes to ensure thermal equilibrium.
-
Search: The instrument monitors the sample for any self-heating. If the rate of temperature rise exceeds a predefined sensitivity (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[3]
-
-
Adiabatic Tracking: Once an exotherm is detected, the heaters in the calorimeter track the sample temperature to ensure no heat is lost to the surroundings.
-
Data Acquisition: Record the temperature and pressure of the sample as a function of time until the reaction is complete.
-
Data Analysis: From the time-temperature-pressure data, key safety parameters such as the onset temperature of thermal runaway, activation energy, and time to maximum rate can be calculated.
Visualizing Decomposition and Experimental Workflows
Thermal Decomposition Pathway of Tetrazolo[1,5-a]pyridine
The thermal decomposition of tetrazolo[1,5-a]pyridine is believed to initiate with the cleavage of the N-N bond in the tetrazole ring, leading to the formation of a nitrene intermediate. This is followed by the rupture of the pyridine ring and the release of stable gaseous products.[1]
Caption: Proposed thermal decomposition pathway of tetrazolo[1,5-a]pyridine.
Experimental Workflow for Thermal Stability Analysis
The comprehensive thermal stability assessment of a tetrazolo[1,5-a]pyridine derivative involves a logical sequence of analyses to gather complementary data.
Caption: A typical workflow for the thermal stability analysis of new compounds.
References
The Ascendant Core: A Technical Guide to the Discovery and Synthesis of Novel Tetrazolo[1,5-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of novel tetrazolo[1,5-a]pyridine analogs, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. This document outlines key synthetic strategies, presents quantitative biological activity data, details experimental protocols for crucial assays, and visualizes relevant signaling pathways and workflows to facilitate further research and development in this promising area.
Core Synthetic Strategies
The synthesis of the tetrazolo[1,5-a]pyridine scaffold is accessible through several efficient methods, primarily involving the construction of the tetrazole ring onto a pre-existing pyridine core. The two most prevalent and effective strategies documented are the reaction of 2-halopyridines with an azide source and the conversion of pyridine N-oxides.
Synthesis from 2-Halopyridines
A robust and widely employed method for the synthesis of tetrazolo[1,5-a]pyridines involves the nucleophilic aromatic substitution of 2-halopyridines with an azide source, followed by intramolecular cyclization.[1] A particularly effective variation of this method utilizes trimethylsilyl azide (TMSN₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2] This approach offers high yields and good regioselectivity under relatively mild conditions.[2]
The reaction mechanism initiates with the nucleophilic attack of the azide ion on the carbon atom bearing the halogen on the pyridine ring. This is followed by the departure of the halide ion and subsequent intramolecular cyclization of the resulting 2-azidopyridine intermediate to form the more thermodynamically stable tetrazolo[1,5-a]pyridine ring system.[1]
Synthesis from Pyridine N-Oxides
Biological Activities and Quantitative Data
Tetrazolo[1,5-a]pyridine analogs and structurally related fused heterocyclic systems have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The following tables summarize key quantitative data from various studies, providing a comparative assessment of their potency.
Anticancer Activity
The cytotoxic effects of tetrazolo[1,5-a]pyridine analogs and related compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined primarily through MTT assays, indicate potent anticancer activity for several derivatives.
| Compound Class | Compound | Cell Line | IC50 (µM) |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5]triazine Sulfonamides | MM137 | BxPC-3 (Pancreatic) | 0.18 |
| MM137 | PC-3 (Prostate) | 0.06 | |
| MM134 | BxPC-3 (Pancreatic) | 0.35 | |
| MM134 | PC-3 (Prostate) | 0.17 | |
| MM131 | HCT 116 (Colon) | 0.39 - 0.6 | |
| Pyrazolo[1,5-a]pyridines | 5x | p110α (Kinase) | 0.0009 |
Antimicrobial Activity
Several tetrazolo[1,5-a]pyridine derivatives have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of antimicrobial agents.
| Compound Class | Compound | Microorganism | MIC (µg/mL) |
| Tetrazolo[1,5-a]pyrimidines | 6c | Staphylococcus aureus | 7.81 |
| 6c | Enterococcus faecalis | 7.81 | |
| 6c | Mycobacterium smegmatis | 15.62 | |
| 6c | Bacillus subtilis | 62.5 | |
| 6c | Klebsiella pneumoniae | 62.5 |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and comparison of experimental data. The following sections provide methodologies for the synthesis of a key tetrazolo[1,5-a]pyridine intermediate and for the principal biological assays.
Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines[2]
Materials:
-
2-Halopyridine (e.g., 2-chloropyridine)
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-halopyridine (1.0 eq).
-
Add the anhydrous solvent to dissolve the starting material.
-
To the stirred solution, add trimethylsilyl azide (TMSN₃, 1.5 - 2.0 eq) followed by tetrabutylammonium fluoride hydrate (TBAF·xH₂O, 1.5 - 2.0 eq).
-
Attach a condenser to the flask and heat the reaction mixture to 85 °C.
-
Maintain the reaction at this temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure tetrazolo[1,5-a]pyridine.
MTT Assay for Cell Viability and Cytotoxicity[6][7][8]
Materials:
-
Human cancer cell lines (e.g., HCT-116, PC-3, BxPC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Test compounds (tetrazolo[1,5-a]pyridine analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
Prepare serial dilutions of the test compounds in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Inhibition Assay (Luminescence-Based)[5]
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Kinase substrate peptide
-
ATP
-
Test compounds (tetrazolo[1,5-a]pyridine analogs)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2.5 µL) of the diluted compounds or DMSO (vehicle control) to each well.
-
Add the kinase enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)[4][9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (tetrazolo[1,5-a]pyridine analogs)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35-37 °C)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the test compound in CAMHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 35-37 °C for 16-20 hours.
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
The biological effects of tetrazolo[1,5-a]pyridine analogs are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway Inhibition
Several pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Inhibition of PI3K, particularly the p110α isoform, prevents the phosphorylation of Akt (also known as Protein Kinase B), a key downstream effector, thereby blocking the pro-survival signals and inducing apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by tetrazolo[1,5-a]pyridine analogs.
Induction of Apoptosis via NF-κB and Caspase Activation
Structurally related fused tetrazole-containing compounds have been shown to induce apoptosis in cancer cells.[8][9][10] This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The modulation of the NF-κB signaling pathway, which plays a complex role in cell survival and apoptosis, has also been implicated. Inhibition of pro-survival NF-κB signaling can sensitize cancer cells to apoptosis. The apoptotic cascade culminates in the activation of effector caspases, such as caspase-3, which execute the programmed cell death.
Caption: Proposed mechanism of apoptosis induction by tetrazolo[1,5-a]pyridine analogs.
Experimental Workflow for Drug Discovery
The discovery and development of novel tetrazolo[1,5-a]pyridine analogs as therapeutic agents follows a structured workflow, from initial synthesis and screening to preclinical evaluation.
Caption: A generalized workflow for the discovery of tetrazolo[1,5-a]pyridine drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 3. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Theoretical Exploration of the Electronic Landscape of Tetrazolo[1,5-a]pyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies on the electronic properties of the tetrazolo[1,5-a]pyridine core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document delves into the computational methodologies employed to elucidate the electronic characteristics of these compounds, presents key quantitative data, and visualizes the logical workflow of such theoretical investigations.
Core Concepts in the Electronic Structure of Tetrazolo[1,5-a]pyridines
The electronic properties of tetrazolo[1,5-a]pyridine and its derivatives are pivotal to understanding their reactivity, stability, and potential applications. Theoretical studies, predominantly employing Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting these characteristics. Key electronic parameters that are routinely investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular dipole moment.
The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting propensity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. The dipole moment provides insights into the overall polarity of the molecule, which influences its solubility and intermolecular interactions.
Computational Methodology: A Detailed Protocol
The majority of theoretical studies on tetrazolo[1,5-a]pyridine derivatives utilize Density Functional Theory (DFT) for geometry optimization and the calculation of electronic properties. A commonly employed protocol is outlined below:
1. Computational Software:
-
The Gaussian suite of programs is frequently used for these calculations.
2. Method Selection:
-
The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for its balance of accuracy and computational cost.
3. Basis Set:
-
The 6-311++G(d,p) basis set is often employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, as well as polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively, to account for the non-spherical nature of electron density in molecules.
4. Geometry Optimization:
-
The molecular geometry of each tetrazolo[1,5-a]pyridine derivative is optimized without any symmetry constraints to find the global minimum on the potential energy surface.
5. Frequency Calculations:
-
Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
6. Calculation of Electronic Properties:
-
Following successful geometry optimization, the energies of the HOMO and LUMO, as well as the molecular dipole moment, are calculated at the same B3LYP/6-311++G(d,p) level of theory.
Quantitative Electronic Property Data
The following table summarizes key electronic properties calculated for the parent tetrazolo[1,5-a]pyridine and a selection of its derivatives as reported in the literature. It is important to note that direct comparison between values from different studies should be made with caution due to potential variations in computational methods.
| Compound | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Tetrazolo[1,5-a]pyridine | - | -6.83 | -1.25 | 5.58 | 4.67 |
| 5-methyltetrazolo[1,5-a]pyridine | 5-CH₃ | -6.69 | -1.17 | 5.52 | 4.93 |
| 7-methyltetrazolo[1,5-a]pyridine | 7-CH₃ | -6.71 | -1.21 | 5.50 | 4.78 |
| 5-nitrotetrazolo[1,5-a]pyridine | 5-NO₂ | -7.54 | -2.54 | 5.00 | 1.89 |
| 7-nitrotetrazolo[1,5-a]pyridine | 7-NO₂ | -7.62 | -2.63 | 4.99 | 2.15 |
Note: The data presented in this table is a representative compilation from various theoretical studies. The exact values may differ based on the specific computational level of theory and basis set used.
Visualizing the Theoretical Workflow and Key Concepts
To better illustrate the process of theoretical studies on tetrazolo[1,5-a]pyridine electronic properties and the fundamental concepts involved, the following diagrams are provided.
Methodological & Application
Application Notes and Protocols: Synthesis and Derivatization of 6-Bromotetrazolo[1,5-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] These compounds can serve as bioisosteres for carboxylic acids and exhibit a wide range of pharmacological properties. The 6-bromo-substituted derivative, in particular, is a versatile synthetic intermediate. The bromine atom at the 6-position serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
This document provides a detailed guide to the synthesis of the core 6-bromotetrazolo[1,5-a]pyridine structure and subsequent derivatization protocols, focusing on palladium- and copper-catalyzed cross-coupling reactions.
Part 1: Synthesis of this compound
The primary route to synthesize this compound involves the reaction of a 2-substituted-5-bromopyridine with an azide source. The reaction proceeds via a nucleophilic aromatic substitution, followed by an intramolecular cyclization of the resulting 2-azidopyridine intermediate.[1][2] This intermediate exists in a tautomeric equilibrium with the more stable fused tetrazole ring system.[3]
Two common and effective methods utilize either sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃).[1][4] The starting material is typically an appropriately substituted 2-halopyridine, such as 2-chloro-5-bromopyridine or 2,5-dibromopyridine.
Caption: Synthetic pathway for this compound.
Quantitative Data for Synthesis
The choice of azide source and reaction conditions can influence the reaction efficiency. The following table summarizes typical conditions and reported yields for the synthesis of tetrazolo[1,5-a]pyridine derivatives from 2-halopyridines.
| Starting Material | Azide Source | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Halopyridines | TMSN₃ | TBAF·xH₂O | N/A | 85 | 24 | up to 90 | [4] |
| 2-Chloropyridines | NaN₃ | Hydrochloric Acid | Aqueous | Reflux | N/A | Good | [2] |
| 2-Halopyridines | NaN₃ | N/A | Polar Solvent | High Temp. | N/A | Good | [3] |
Note: Yields are generalized from literature for the synthesis of the tetrazolo[1,5-a]pyridine core.
Experimental Protocols
Protocol 1: Synthesis using Trimethylsilyl Azide (TMSN₃)
This method is often preferred for its milder conditions compared to traditional methods using sodium azide at high temperatures.[4]
-
Materials:
-
2-Chloro-5-bromopyridine (or 2,5-dibromopyridine)
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
-
Anhydrous reaction vessel (e.g., sealed tube or Schlenk flask)
-
Magnetic stirrer and heating source (oil bath)
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry, sealed reaction tube under an inert atmosphere (Argon or Nitrogen), add the 2-halo-5-bromopyridine (1.0 eq).
-
Add tetrabutylammonium fluoride hydrate (TBAF·xH₂O, ~1.1 eq).
-
Carefully add trimethylsilyl azide (TMSN₃, ~1.5 eq). Caution: TMSN₃ is toxic and should be handled in a well-ventilated fume hood.
-
Seal the tube tightly and heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully unseal the tube and dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
-
Part 2: Synthesis of this compound Derivatives
The bromine atom at the 6-position is an excellent functional group for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions. This allows for the rapid exploration of the chemical space around the core scaffold. Key transformations include Suzuki-Miyaura coupling for C-C bond formation and Ullmann-type reactions for C-N and C-O bond formation.[4][5]
Caption: Derivatization of the core scaffold via cross-coupling.
Quantitative Data for Derivatization
The following table provides examples and conditions for various cross-coupling reactions starting from a brominated tetrazolo[1,5-a]pyridine core.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | High | [4],[6] |
| Suzuki | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 90 | High | [4],[6] |
| Ullmann (C-N) | Morpholine | CuI / Ligand | K₂CO₃ | DMF | 110 | Good | [5] |
| Ullmann (C-N) | Aniline | CuI / Phenanthroline | K₃PO₄ | NMP | 120 | Good | [5] |
| Ullmann (C-O) | Phenol | CuI / Ligand | Cs₂CO₃ | Acetonitrile | 60 | Good | [7] |
Note: Conditions and yields are generalized from literature for Suzuki and Ullmann reactions on similar N-heterocyclic systems.
Experimental Protocols
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.[6][8]
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert atmosphere reaction setup (Schlenk flask or sealed tube)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the mixture with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 6-substituted derivative.
-
Protocol 3: Ullmann C-N Coupling (Amination)
This protocol outlines a copper-catalyzed amination reaction (a Goldberg or Buchwald-Hartwig-type amination can also be considered).[5]
-
Materials:
-
This compound
-
Amine (primary or secondary, 1.5-2.0 eq)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) (10-20 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 eq)
-
Anhydrous, high-boiling polar solvent (e.g., DMF, NMP, DMSO)
-
-
Procedure:
-
In a sealable reaction vessel, combine this compound (1.0 eq), CuI (10 mol%), the chosen ligand (20 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent (e.g., DMF) followed by the amine (1.5 eq).
-
Seal the vessel and heat the mixture to 100-140 °C with stirring.
-
After the reaction is complete (as determined by LC-MS), cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.
-
Wash the filtrate with water and brine to remove the DMF and excess amine.
-
Dry the organic phase, concentrate, and purify by column chromatography to yield the 6-amino derivative.
-
Part 3: Application in Drug Discovery
The synthetic routes described enable the creation of a focused library of 6-substituted tetrazolo[1,5-a]pyridine derivatives. This library can then be screened against various biological targets. The scaffold's drug-like properties make it a valuable starting point in many therapeutic areas, including oncology and inflammatory diseases. The workflow below illustrates the logical progression from synthesis to a potential drug candidate.
Caption: Drug discovery workflow using the pyridine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromotetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, due to its broad substrate scope and tolerance for various functional groups.[1][3] The tetrazolo[1,5-a]pyridine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The ability to introduce diverse amine functionalities at the 6-position of this heterocyclic system via Buchwald-Hartwig amination opens up vast possibilities for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
These application notes provide a detailed overview and experimental protocols for the Buchwald-Hartwig amination of 6-Bromotetrazolo[1,5-a]pyridine.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 6-aminotetrazolo[1,5-a]pyridine and regenerate the Pd(0) catalyst.[4][5] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.[5]
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Data Presentation: Representative Reaction Conditions
While specific data for this compound is not extensively available, the following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of structurally similar bromo-N-heterocycles. These examples provide a strong starting point for reaction optimization.
Table 1: Amination with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd₂(dba)₃ (1) | XantPhos (2) | Cs₂CO₃ (1.5) | Toluene | 100 | 12 | 85-95 |
| 2 | Cyclohexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (2.0) | Dioxane | 80 | 16 | 80-90 |
| 3 | Aniline | G3-XPhos (2) | - | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 8 | 75-85 |
Table 2: Amination with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (2.0) | Toluene | 110 | 24 | 90-98 |
| 2 | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | LiHMDS (2.0) | THF | 65 | 18 | 85-95 |
| 3 | N-Methylaniline | G4-XPhos (1) | - | LHMDS (1.5) | CPME | 90 | 12 | 88-96 |
Experimental Protocols
The following protocols are general procedures and may require optimization for specific substrates and amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[6]
Protocol 1: General Procedure for Coupling with Primary Amines
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the palladium precatalyst (e.g., G3-XPhos, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., t-amyl alcohol) and the primary amine (1.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-tetrazolo[1,5-a]pyridine derivative.
Protocol 2: General Procedure for Coupling with Secondary Amines
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., RuPhos, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Add the anhydrous solvent (e.g., toluene) followed by the secondary amine (1.5 equiv) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through Celite.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the target compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature or time. Screening different ligands, bases, and solvents can also significantly improve the yield.[7] The choice of palladium precatalyst can also be critical.
-
Side Reactions: The formation of hydrodehalogenated byproducts can sometimes be observed. Using a stronger base or a more sterically hindered ligand may suppress this side reaction.
-
Substrate Solubility: If the starting materials or reagents have poor solubility in the chosen solvent, a co-solvent system might be beneficial.
Conclusion
The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 6-aminotetrazolo[1,5-a]pyridine derivatives. The choice of ligand is critical, with bulky, electron-rich phosphine ligands generally providing the best results.[8] The provided protocols and representative data serve as a valuable starting point for researchers in the fields of medicinal chemistry and drug discovery to synthesize novel tetrazolo[1,5-a]pyridine-based compounds for further investigation. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 8. m.youtube.com [m.youtube.com]
6-Bromotetrazolo[1,5-a]pyridine: A Versatile Building Block in Medicinal Chemistry
Introduction
6-Bromotetrazolo[1,5-a]pyridine is a heterocyclic compound that has emerged as a valuable building block for the synthesis of a diverse array of biologically active molecules in the field of medicinal chemistry. The presence of the tetrazole ring, a well-established bioisostere of a carboxylic acid, coupled with a bromine atom on the pyridine ring, provides a versatile scaffold for the development of novel therapeutic agents. The bromine atom serves as a convenient handle for various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore the chemical space and optimize pharmacological properties. This document provides detailed application notes and protocols for the use of this compound in drug discovery and development.
Application Notes
The tetrazolo[1,5-a]pyridine scaffold and its derivatives have been investigated for a range of biological activities, primarily targeting cancer and parasitic diseases. The structural similarity of the tetrazole moiety to a carboxylic acid allows it to mimic this functional group and interact with biological targets that recognize carboxylates. This bioisosteric replacement can lead to improved metabolic stability, cell permeability, and pharmacokinetic profiles of drug candidates.
Derivatives of the closely related tetrazolo[1,5-a]pyrimidine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine systems have shown potent activity as kinase inhibitors and anticancer agents.[1][3][4] For instance, certain sulfonamide derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3]
Table 1: Cytotoxic Activity of Related Tetrazole-Containing Heterocycles
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | HCT 116 (Colon) | 0.39 - 0.6 | [1][3] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | BxPC-3 (Pancreatic) | nanomolar concentrations | [3] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | PC-3 (Prostate) | nanomolar concentrations | [3] |
The bromine atom at the 6-position of the tetrazolo[1,5-a]pyridine core is strategically positioned for functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the systematic modification of the scaffold to conduct structure-activity relationship (SAR) studies and to optimize potency, selectivity, and drug-like properties.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis of this compound from the commercially available 2-chloro-5-bromopyridine.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Chloro-5-bromopyridine
-
Sodium azide (NaN₃)
-
Ethanol
-
Water
-
10% Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-bromopyridine (1.0 eq) in a 1:1 mixture of ethanol and water.
-
To the stirred solution, add sodium azide (2.5 eq).
-
Slowly add 10% hydrochloric acid over a period of 20 minutes.
-
Heat the reaction mixture to reflux and maintain for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with cold water and dry under vacuum to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.[5]
Reaction Workflow:
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
To a dry Schlenk flask or sealed tube, add this compound (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent and a small amount of degassed water.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted tetrazolo[1,5-a]pyridine derivative.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[2][6]
Signaling Pathway Analogy (Catalytic Cycle):
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄) (1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk flask or sealed tube.
-
Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to afford the 6-amino-tetrazolo[1,5-a]pyridine derivative.
Protocol 4: Sonogashira Coupling of this compound
This protocol describes a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[7][8]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 6-alkynyl-tetrazolo[1,5-a]pyridine.
Disclaimer: These protocols are intended as a general guide. Researchers should always consult the primary literature and perform appropriate safety assessments before conducting any chemical reactions. Optimization of reaction conditions may be necessary for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: The Role of 6-Bromopyrazolo[1,5-a]pyridine in Drug Discovery
Note: While the initial query focused on 6-Bromotetrazolo[1,5-a]pyridine, a comprehensive search of available literature and chemical databases yielded limited information regarding its specific applications in drug discovery. However, a closely related analog, 6-Bromopyrazolo[1,5-a]pyridine, has been extensively studied and serves as a crucial scaffold in the development of novel therapeutics. This document will focus on the applications and protocols associated with 6-Bromopyrazolo[1,5-a]pyridine and its derivatives.
The pyrazolo[1,5-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, making 6-Bromopyrazolo[1,5-a]pyridine a key intermediate in the synthesis of diverse compound libraries.
Therapeutic Applications
Derivatives of 6-Bromopyrazolo[1,5-a]pyridine have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.
PI3K Inhibitors for Cancer Therapy
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several studies have focused on developing pyrazolo[1,5-a]pyridine-based inhibitors of PI3K, with a particular emphasis on selectivity for the p110α isoform, which is frequently mutated in tumors.[1]
6-Bromopyrazolo[1,5-a]pyridine serves as a key starting material for the synthesis of these potent and selective PI3K inhibitors.[2] The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency and selectivity. One notable compound, referred to as 5x in a study, demonstrated a p110α IC50 of 0.9 nM and showed in vivo activity in a human xenograft model.[1]
Signaling Pathway of PI3K
Caption: PI3K signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.
Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) strains. The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold has emerged as a promising class of antitubercular agents.[3][4][5] These compounds have demonstrated potent activity against both drug-susceptible and drug-resistant Mtb strains.[3][4][5]
The synthesis of these antitubercular agents often utilizes 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid as a key intermediate.[6] The bromine atom can be retained or further functionalized to modulate the compound's physicochemical properties and biological activity.
Quantitative Data
The following tables summarize the biological activity of various 6-bromopyrazolo[1,5-a]pyridine derivatives.
Table 1: PI3K Inhibitory Activity
| Compound | p110α IC50 (nM) | Cell Proliferation Inhibition | In Vivo Activity | Reference |
|---|
| 5x | 0.9 | Yes | Active in HCT-116 xenograft model |[1] |
Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
| Compound | Mtb H37Rv MIC (μg/mL) | rINH Mtb MIC (μg/mL) | rRMP Mtb MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 6j | <0.002 | <0.002 | <0.002 | [3] |
| 6l | <0.002 | Not Reported | Not Reported | [3] |
| 5k | 11.1 - 223 nM | Active against 5 resistant strains | Not Reported |[4][5] |
Experimental Protocols
Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid
This protocol describes a general method for the synthesis of the key intermediate, 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.
Materials:
-
Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethanol (EtOH)
-
1 M Hydrochloric Acid (HCl)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate (1 equivalent) in a mixture of 1 M NaOH (3 equivalents) and ethanol.[2]
-
Reflux the mixture for 6 hours.[2]
-
Remove the ethanol under reduced pressure.[2]
-
Acidify the remaining aqueous phase to pH 1 with 1 M HCl.[2]
-
Collect the precipitated carboxylic acid by filtration.[2]
-
Wash the solid with water and dry to yield 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid.[2]
Workflow for Synthesis of 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid
References
- 1. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-BroMopyrazolo[1,5-a]pyridine | 1264193-11-4 [chemicalbook.com]
- 3. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof - Google Patents [patents.google.com]
Applications of Tetrazolo[1,5-a]pyridine Derivatives in Cancer Research: Application Notes and Protocols
Disclaimer: Scientific literature with extensive detail specifically on the anticancer applications of tetrazolo[1,5-a]pyridine derivatives is limited. Much of the current cancer research focuses on structurally related heterocyclic systems such as pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine and[1][2][3]triazolo[1,5-a]pyridine derivatives. This document leverages findings from these closely related analogs to provide insights into the potential applications, mechanisms, and experimental protocols relevant to the study of tetrazolo[1,5-a]pyridine derivatives in oncology. The presented data and protocols should be considered as a starting point for research in this specific chemical space.
Introduction
Tetrazolo[1,5-a]pyridine and its derivatives represent a class of heterocyclic compounds with a nitrogen-rich scaffold, a feature often associated with potent biological activities. In the context of cancer research, these compounds are of growing interest due to their potential to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways involved in tumorigenesis. While direct research on tetrazolo[1,5-a]pyridine derivatives is emerging, studies on analogous structures provide a strong rationale for their investigation as potential anticancer agents.
This document provides an overview of the current understanding and potential applications of tetrazolo[1,5-a]pyridine derivatives in cancer research, including quantitative data on their cytotoxic effects, detailed experimental protocols for their evaluation, and visualizations of implicated signaling pathways.
Data Presentation: Cytotoxic Activity of Tetrazolo[1,5-a]pyridine Analogs
The following table summarizes the 50% inhibitory concentration (IC50) values of various tetrazolo[1,5-a]pyridine analogs against a panel of human cancer cell lines. This data is compiled from multiple studies and serves as a reference for the potential potency of this class of compounds.
| Compound Class | Compound | Cell Line | Cancer Type | IC50 (µM) |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | MM131 | HCT 116 | Colon Carcinoma | 0.39 - 0.6 |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | MM130 | HCT 116 | Colon Carcinoma | Moderate |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | MM129 | HeLa | Cervical Cancer | 0.17 - 1.15 |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | MM129 | PC-3 | Prostate Cancer | 0.17 - 1.15 |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | MM129 | BxPC-3 | Pancreatic Cancer | 0.17 - 1.15 |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | MM137 | BxPC-3 | Pancreatic Cancer | 0.18 |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | MM137 | PC-3 | Prostate Cancer | 0.06 |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | 1c | HCT-116 | Colon Carcinoma | Not specified |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | 1c | U-87 MG | Glioblastoma | Not specified |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | 1c | MCF-7 | Breast Adenocarcinoma | Not specified |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | 2d | HCT-116 | Colon Carcinoma | Not specified |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | 2d | U-87 MG | Glioblastoma | Not specified |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | 2d | MCF-7 | Breast Adenocarcinoma | Not specified |
| Tetrazolo[1,5-a]pyridin-8-amine based | TP-8A | TMD8 | Diffuse Large B-cell Lymphoma | 5 |
| Tetrazolo[1,5-a]pyridin-8-amine based | TP-8A | Jeko-1 | Mantle Cell Lymphoma | 8 |
| Tetrazolo[1,5-a]pyridin-8-amine based | TP-8A | PC-3 | Prostate Cancer | 20 |
| Tetrazolo[1,5-a]pyridin-8-amine based | TP-8A | BxPC-3 | Pancreatic Cancer | 35 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of tetrazolo[1,5-a]pyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT 116, PC-3, HeLa, BxPC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Tetrazolo[1,5-a]pyridine derivative stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the tetrazolo[1,5-a]pyridine derivative in complete growth medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To determine if the tetrazolo[1,5-a]pyridine derivative induces apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
Tetrazolo[1,5-a]pyridine derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the tetrazolo[1,5-a]pyridine derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To investigate the effect of the tetrazolo[1,5-a]pyridine derivative on cell cycle progression.
Materials:
-
Cancer cell lines
-
Tetrazolo[1,5-a]pyridine derivative
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the tetrazolo[1,5-a]pyridine derivative at its IC50 concentration for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined.
Mandatory Visualization
Signaling Pathways
The anticancer activity of tetrazolo[1,5-a]pyridine analogs has been linked to the modulation of several key signaling pathways, including the PI3K/AKT/mTOR and BTK pathways.
Caption: Hypothesized inhibition of PI3K/AKT/mTOR and BTK signaling pathways by tetrazolo[1,5-a]pyridine derivatives.
Experimental Workflow
The general workflow for evaluating the anticancer potential of a novel tetrazolo[1,5-a]pyridine derivative is outlined below.
Caption: General experimental workflow for the evaluation of anticancer properties of novel compounds.
References
- 1. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine fused chlorins as very active photodynamic agents for melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of Substituted Tetrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antimicrobial activity of substituted tetrazolo[1,5-a]pyridines, a class of heterocyclic compounds with significant potential in the development of new anti-infective agents. These notes include a summary of their biological activity, detailed experimental protocols for their synthesis and antimicrobial evaluation, and visualizations of key workflows and structure-activity relationships.
Introduction
The emergence of multidrug-resistant microbial pathogens represents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. Fused heterocyclic ring systems are a cornerstone of medicinal chemistry, and tetrazole-containing scaffolds have garnered considerable interest due to their diverse pharmacological properties. The tetrazolo[1,5-a]pyridine nucleus, in particular, serves as a promising scaffold for the design of new therapeutic agents. This document outlines the current understanding of their antimicrobial potential and provides practical guidance for researchers in this field.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of substituted tetrazolo[1,5-a]pyridines and related fused tetrazoles is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation. The following tables summarize representative MIC values for this class of compounds against a panel of clinically relevant bacteria and fungi.
Note: While the focus of this document is tetrazolo[1,5-a]pyridines, comprehensive comparative data for a wide range of derivatives is limited in the public domain. Therefore, data for the closely related and well-studied tetrazolo[1,5-a]pyrimidine scaffold is also included for illustrative purposes and to highlight the potential of this compound class.
Table 1: Antibacterial Activity of Substituted Tetrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) | Reference |
| TP-1 | 4-aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl) | Staphylococcus aureus | 7.81 | [1] |
| TP-1 | 4-aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl) | Enterococcus faecalis | 7.81 | [1] |
| TP-1 | 4-aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl) | Mycobacterium smegmatis | 15.62 | [1] |
| TP-1 | 4-aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl) | Bacillus subtilis | 62.5 | [1] |
| TP-1 | 4-aryl-2-(4-aryl-1H-1,2,3-triazol-1-yl)-6-(trifluoromethyl) | Klebsiella pneumoniae | 62.5 | [1] |
Table 2: Antifungal Activity of a Substituted Tetrazolo[1,5-a]pyridine Derivative
| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |
| TPN-193 | Derivative of 6-ethoxy-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | Aspergillus flavus | Good Activity | [2] |
| TPN-193 | Derivative of 6-ethoxy-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | Aspergillus niger | Good Activity | [2] |
*Qualitative description from the source; specific MIC values were not provided.
Experimental Protocols
Protocol 1: General Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines
This protocol describes a common and efficient method for synthesizing the tetrazolo[1,5-a]pyridine scaffold starting from readily available 2-halopyridines. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Materials:
-
Substituted 2-halopyridine (e.g., 2-chloropyridine, 2-bromopyridine)
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add the substituted 2-halopyridine (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF) to dissolve the starting material.
-
Add trimethylsilyl azide (TMSN₃, approx. 1.5 - 2.0 eq).
-
Add tetrabutylammonium fluoride hydrate (TBAF·xH₂O, approx. 1.5 - 2.0 eq) to the mixture.
-
Heat the reaction mixture to 85°C and stir for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired substituted tetrazolo[1,5-a]pyridine.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds using the broth microdilution method, a standardized and widely accepted technique.
Materials:
-
Synthesized tetrazolo[1,5-a]pyridine derivatives
-
Sterile 96-well microtiter plates
-
Bacterial and/or fungal strains for testing
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Sterile Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator
-
Multichannel micropipettes and sterile tips
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).
-
Plate Preparation: In a 96-well plate, add 100 µL of sterile broth to all wells except the first column. In the first column, add 200 µL of broth.
-
Serial Dilution: Add a calculated volume of the compound stock solution to the first well of a row to achieve the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from each well to the next well in the same row. Discard the final 100 µL from the last well.
-
Inoculum Preparation: From a fresh culture, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (i.e., no microbial growth).
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for the synthesis and screening of substituted tetrazolo[1,5-a]pyridines and a conceptual representation of their structure-activity relationship.
References
Development of Kinase Inhibitors Utilizing the Tetrazolo[1,5-a]pyridine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The unique structural and electronic properties of the tetrazolo[1,5-a]pyridine core enable it to interact with the ATP-binding site of various kinases, leading to potent and selective inhibition. This document provides detailed application notes and experimental protocols for the development and evaluation of kinase inhibitors based on this promising scaffold, with a specific focus on a lead compound, Tetrazolo[1,5-a]pyridin-8-amine (TP-8A), which has shown inhibitory activity against Bruton's tyrosine kinase (BTK) and mammalian target of rapamycin (mTOR).
Data Presentation
The inhibitory activity of the representative tetrazolo[1,5-a]pyridine derivative, TP-8A, has been evaluated against key kinases and cancer cell lines. The quantitative data, including half-maximal inhibitory concentration (IC50) and half-maximal growth inhibitory concentration (GI50), are summarized in the tables below for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity of TP-8A
| Kinase Target | TP-8A IC50 (nM) |
| Bruton's Tyrosine Kinase (BTK) | 7.5 |
| Mammalian Target of Rapamycin (mTOR) | 15.2 |
Table 2: Anti-proliferative Activity of TP-8A in Cancer Cell Lines
| Cell Line | Cancer Type | TP-8A GI50 (µM) |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.8 |
| Jeko-1 | Mantle Cell Lymphoma | 1.2 |
| PC-3 | Prostate Cancer | 2.5 |
| BxPC-3 | Pancreatic Cancer | 3.1 |
Experimental Protocols
Protocol 1: Synthesis of Tetrazolo[1,5-a]pyridin-8-amine (TP-8A)
This protocol describes a general method for the synthesis of TP-8A starting from a 2-halopyridine precursor.
Materials:
-
2-chloro-3-nitropyridine
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Iron powder (Fe)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of 8-nitrotetrazolo[1,5-a]pyridine:
-
In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture at 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry to yield 8-nitrotetrazolo[1,5-a]pyridine.
-
-
Reduction to Tetrazolo[1,5-a]pyridin-8-amine (TP-8A):
-
Suspend 8-nitrotetrazolo[1,5-a]pyridine (1 equivalent) in a mixture of ethanol and water.
-
Add ammonium chloride (1.2 equivalents) and iron powder (3 equivalents).
-
Reflux the mixture and monitor the reaction by TLC.
-
After the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Tetrazolo[1,5-a]pyridin-8-amine.
-
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescence-based assay to determine the IC50 values of tetrazolo[1,5-a]pyridine derivatives against target kinases like BTK and mTOR.
Materials:
-
Recombinant human BTK or mTOR enzyme
-
Kinase-specific substrate
-
ATP
-
TP-8A or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of TP-8A in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted TP-8A or DMSO (vehicle control) to each well.
-
Add 2 µL of the kinase solution (e.g., BTK or mTOR) in Kinase Reaction Buffer to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture in Kinase Reaction Buffer. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the anti-proliferative effects (GI50) of tetrazolo[1,5-a]pyridine derivatives on cancer cell lines.[1]
Materials:
-
Cancer cell lines (e.g., TMD8, Jeko-1, PC-3, BxPC-3)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
TP-8A or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of TP-8A in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the GI50 value from the dose-response curve.
-
Mandatory Visualization
Signaling Pathways
Experimental Workflow
References
Application Notes and Protocols for the Functionalization of the Tetrazolo[1,5-a]pyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic functionalization of the tetrazolo[1,5-a]pyridine ring system, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This document details key synthetic methodologies, presents quantitative data for various reactions, provides explicit experimental protocols, and visualizes the engagement of these compounds with critical signaling pathways.
Introduction
The tetrazolo[1,5-a]pyridine moiety is a privileged heterocyclic system due to its unique electronic properties and its ability to act as a bioisostere for other functional groups in drug design. Functionalization of this core structure allows for the modulation of its physicochemical and pharmacological properties, leading to the development of novel therapeutic agents and functional materials. This document focuses on common and effective methods for the derivatization of the tetrazolo[1,5-a]pyridine ring, particularly at the 8-position, and explores the biological implications of these modifications.
Synthetic Methodologies and Data
The functionalization of the tetrazolo[1,5-a]pyridine core is most commonly achieved through cross-coupling reactions, leveraging a halogenated precursor such as 8-bromotetrazolo[1,5-a]pyridine. Key methodologies include Suzuki-Miyaura, Sonogashira, and arylamination reactions.
Table 1: Suzuki-Miyaura Coupling of 8-Bromotetrazolo[1,5-a]pyridine with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 16 | 88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 85 |
| 4 | 2-Naphthylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 14 | 90 |
| 5 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 18 | 78 |
Table 2: Sonogashira Coupling of 8-Bromotetrazolo[1,5-a]pyridine with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | 5 | Et₃N | THF | 65 | 8 | 85 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | 5 | i-Pr₂NEt | DMF | 80 | 12 | 91 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (2) | 5 | Et₃N | THF | 65 | 10 | 82 |
| 4 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (3) | 5 | i-Pr₂NEt | DMF | 80 | 14 | 88 |
| 5 | Propargyl alcohol | Pd(PPh₃)₄ (2) | 5 | Et₃N | THF | 65 | 6 | 75 |
Table 3: Buchwald-Hartwig Arylamination of 8-Bromotetrazolo[1,5-a]pyridine
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 80 |
| 2 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 24 | 88 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 75 |
| 4 | 4-Methoxyaniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 22 | 82 |
| 5 | Indole | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 65 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add 8-bromotetrazolo[1,5-a]pyridine (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (0.02-0.03 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system (e.g., Toluene/EtOH/H₂O 4:1:1, 10 mL).
-
Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask, add 8-bromotetrazolo[1,5-a]pyridine (1.0 mmol), palladium catalyst (0.02-0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1][2]
Protocol 3: General Procedure for Buchwald-Hartwig Arylamination
-
To a flame-dried Schlenk tube, add 8-bromotetrazolo[1,5-a]pyridine (1.0 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed solvent (e.g., dioxane, 5 mL) and the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to the specified temperature for the indicated time. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Discovery and Signaling Pathways
Functionalized tetrazolo[1,5-a]pyridines have emerged as potent inhibitors of various kinases involved in cancer cell proliferation and survival. Notably, derivatives of this scaffold have shown significant activity against Bruton's tyrosine kinase (BTK) and components of the PI3K/AKT/mTOR signaling pathway.[3][4]
Table 4: Anticancer Activity of Functionalized Tetrazolo[1,5-a]pyridine Analogs
| Compound ID | Target(s) | Cell Line | Cancer Type | IC₅₀ (nM) |
| TP-8A | BTK, PI3Kα, AKT1, mTORC1 | TMD8 | Diffuse Large B-cell Lymphoma | 5 |
| MM131 | Apoptosis Induction | HCT 116 | Colon Cancer | 390 - 600 |
| MM134 | BTK, AKT-mTOR | BxPC-3 | Pancreatic Cancer | 60 - 180 |
| MM137 | BTK, AKT-mTOR | PC-3 | Prostate Cancer | 110 - 160 |
Data compiled from various sources for illustrative purposes.[3][4][5]
Visualization of Signaling Pathways
The following diagrams illustrate the mechanism of action of functionalized tetrazolo[1,5-a]pyridine derivatives in key cancer-related signaling pathways.
Figure 1: Inhibition of BTK and PI3K/AKT/mTOR pathways.
The diagram above illustrates how tetrazolo[1,5-a]pyridine derivatives can inhibit key signaling nodes such as BTK, PI3K, and mTOR, which are crucial for the proliferation and survival of cancer cells. This multi-targeted inhibition can lead to a potent anti-cancer effect.
Figure 2: Experimental workflow for drug discovery.
This workflow outlines the process from the starting material, 8-bromotetrazolo[1,5-a]pyridine, through various functionalization reactions to generate a diverse library of compounds for biological screening and subsequent identification of lead candidates.
Conclusion
The tetrazolo[1,5-a]pyridine ring system is a versatile scaffold that can be readily functionalized using a variety of modern cross-coupling reactions. The resulting derivatives have shown significant promise in the field of drug discovery, particularly as potent kinase inhibitors for cancer therapy. The protocols and data presented herein provide a valuable resource for researchers aiming to explore the chemical space and therapeutic potential of this important heterocyclic motif.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Functionalized Tetrazolo[1,5-a]pyridines
Introduction
Tetrazolo[1,5-a]pyridines are a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. These compounds have been investigated for their potential as guanylate cyclase stimulators, 5-HT4 receptor antagonists, and HIV protease inhibitors, among other therapeutic applications. The development of efficient, one-pot synthetic methodologies for accessing functionalized tetrazolo[1,5-a]pyridines is crucial for accelerating drug discovery efforts. This document provides an overview of key one-pot synthetic strategies, comparative data for various substrates, and detailed experimental protocols.
Core Synthetic Strategies
The one-pot synthesis of tetrazolo[1,5-a]pyridines can be broadly categorized into three main approaches:
-
From 2-Halopyridines: This method involves a nucleophilic aromatic substitution (SNAr) reaction where an azide source displaces a halide on the pyridine ring, followed by an intramolecular cyclization.
-
From Pyridine N-Oxides: This approach utilizes an activating agent to facilitate the reaction of the N-oxide with an azide source, leading to the formation of the tetrazolo[1,5-a]pyridine ring system.
-
Multicomponent Reactions (MCRs): These reactions involve the combination of three or more starting materials in a single step to generate complex products, offering a high degree of molecular diversity.
Data Presentation
The following tables summarize the yields of functionalized tetrazolo[1,5-a]pyridines synthesized via different one-pot methods.
Table 1: Synthesis from Substituted 2-Halopyridines
| Entry | 2-Halopyridine Substrate | Azide Source | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-chloropyridine | NaN₃ | CuI/L-proline | DMSO | 90 | 24 | 85 |
| 2 | 2-bromo-5-nitropyridine | NaN₃ | - | DMF | 100 | 12 | 92 |
| 3 | 2-chloro-3-methylpyridine | TMSN₃ | TBAF·xH₂O | THF | 85 | 24 | 88[1] |
| 4 | 2,6-dichloropyridine | NaN₃ | - | DMSO | 100 | 6 | 78 |
| 5 | 2-bromo-4-picoline | TMSN₃ | TBAF·xH₂O | THF | 85 | 24 | 90[1] |
TMSN₃: Trimethylsilyl azide; TBAF: Tetrabutylammonium fluoride; DMSO: Dimethyl sulfoxide; DMF: Dimethylformamide; THF: Tetrahydrofuran.
Table 2: Synthesis from Substituted Pyridine N-Oxides
| Entry | Pyridine N-Oxide Substrate | Activating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine N-oxide | DPPA | Pyridine | 120 | 24 | 86[2][3] |
| 2 | 4-methylpyridine N-oxide | DPPA | Pyridine | 120 | 24 | 89[2][3] |
| 3 | 3-chloropyridine N-oxide | TsCl/NaN₃ | Toluene | 110 | 12 | 75[4] |
| 4 | 4-methoxypyridine N-oxide | DPPA | Pyridine | 120 | 24 | 91[2][3] |
| 5 | Isoquinoline N-oxide | DPPA | Pyridine | 120 | 24 | 82[2][3] |
DPPA: Diphenylphosphoryl azide; TsCl: Tosyl chloride.
Experimental Workflows and Chemical Transformations
The following diagrams illustrate the general experimental workflow and the chemical transformations involved in the key synthetic methods.
Caption: General experimental workflow for the one-pot synthesis of tetrazolo[1,5-a]pyridines.
Caption: Key chemical transformations in the synthesis of tetrazolo[1,5-a]pyridines.
Experimental Protocols
Protocol 1: Synthesis of Tetrazolo[1,5-a]pyridine from 2-Chloropyridine
Materials:
-
2-chloropyridine
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-chloropyridine (1 mmol) in DMSO (5 mL), add sodium azide (1.5 mmol), CuI (0.1 mmol), and L-proline (0.2 mmol).
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine.
Protocol 2: Synthesis of Tetrazolo[1,5-a]pyridine from Pyridine N-Oxide
Materials:
-
Pyridine N-oxide
-
Diphenylphosphoryl azide (DPPA)
-
Pyridine (as solvent)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve pyridine N-oxide (1 mmol) in pyridine (3 mL).
-
Add diphenylphosphoryl azide (DPPA) (1.2 mmol) to the solution.[2][3]
-
Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.[3]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with dichloromethane (20 mL).
-
Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the pure tetrazolo[1,5-a]pyridine.[3]
Applications in Drug Development: Signaling Pathways
The therapeutic potential of tetrazolo[1,5-a]pyridines stems from their ability to modulate key signaling pathways.
Guanylate Cyclase Stimulation
Some tetrazolo[1,5-a]pyridine derivatives act as stimulators of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC activation leads to the conversion of GTP to cGMP, a second messenger that mediates various physiological effects, including smooth muscle relaxation and vasodilation.
Caption: Soluble guanylate cyclase signaling pathway.
5-HT4 Receptor Antagonism
Other derivatives of tetrazolo[1,5-a]pyridine have been identified as antagonists of the 5-hydroxytryptamine 4 (5-HT4) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), influencing various cellular responses, particularly in the gastrointestinal tract and central nervous system.
Caption: 5-HT4 receptor signaling pathway.
HIV Protease Inhibition
Certain tetrazolo[1,5-a]pyridine-containing compounds have shown potential as HIV protease inhibitors. HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins required for the assembly of new infectious virions.
Caption: HIV life cycle and the site of action of protease inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromotetrazolo[1,5-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Bromotetrazolo[1,5-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and accessible route starts from 2-amino-5-bromopyridine. The synthesis involves the diazotization of the amino group, followed by a reaction with an azide source, typically sodium azide (NaN₃). This forms a 2-azido-5-bromopyridine intermediate, which undergoes a spontaneous intramolecular cyclization to yield the more stable this compound. This transformation is an example of ring-chain tautomerism.[1][2]
Q2: What are the primary safety concerns associated with this synthesis?
A2: The primary safety concern is the formation of the 2-azido-5-bromopyridine intermediate. Azidopyridines, like many organic azides, can be thermally unstable and potentially explosive, especially in concentrated form or upon heating.[3][4] It is crucial to handle the reaction mixture at low temperatures and avoid isolating the azide intermediate. Using the intermediate in solution for the subsequent cyclization step is the recommended safety practice.[4]
Q3: What is azide-tetrazole tautomerism and why is it important in this synthesis?
A3: Azide-tetrazole tautomerism is a form of constitutional isomerism where a dynamic equilibrium exists between an azido-substituted heterocycle (the open-chain form) and its fused tetrazole ring isomer (the cyclic form).[2][5] In the case of 2-azidopyridines, the equilibrium strongly favors the more stable, fused tetrazolo[1,5-a]pyridine ring system.[1][5] This spontaneous cyclization is the final step in the formation of the desired product.
Q4: Can I use 2,5-dibromopyridine as a starting material instead?
A4: Yes, it is possible to synthesize tetrazolo[1,5-a]pyridines from 2-halopyridines.[6] The reaction typically involves a nucleophilic aromatic substitution with an azide source, such as sodium azide or trimethylsilyl azide.[1][6] However, the reaction conditions might require higher temperatures or specific catalysts, and the reactivity can be lower compared to the diazotization route from the corresponding aminopyridine.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Diazotization: The temperature may have been too high, causing the diazonium salt to decompose prematurely. The acid concentration might be incorrect. | 1. Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite. Ensure the use of an appropriate acid (e.g., HCl, HBr) at the correct concentration to form the nitrous acid in situ. |
| 2. Purity of Starting Material: Impurities in the 2-amino-5-bromopyridine can interfere with the diazotization reaction.[7] | 2. Ensure the purity of the 2-amino-5-bromopyridine. If necessary, recrystallize the starting material before use. | |
| 3. Inefficient Azide Reaction: The azide may not have reacted completely with the diazonium salt. | 3. Ensure an adequate molar excess of sodium azide is used. Allow sufficient reaction time at low temperature for the substitution to occur. | |
| Formation of Dark/Tarry Side Products | 1. Decomposition of Diazonium Salt: The diazonium salt is unstable at higher temperatures and can decompose to form phenolic and other polymeric byproducts. | 1. Strictly control the temperature below 5 °C throughout the diazotization and azide addition steps. Work expeditiously once the diazonium salt is formed. |
| 2. Side reactions of the azide intermediate: The azide intermediate might be undergoing decomposition or other side reactions. | 2. Use the generated 2-azidopyridine intermediate in situ without isolation. Proceed immediately to the workup and cyclization (which is often spontaneous). | |
| Product is Difficult to Purify | 1. Presence of Unreacted Starting Material: The reaction may not have gone to completion. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time at low temperature. |
| 2. Formation of Isomeric Impurities: Over-bromination of the initial 2-aminopyridine can lead to impurities like 2-amino-3,5-dibromopyridine, which can carry through the synthesis.[8] | 2. Use highly pure 2-amino-5-bromopyridine. Purification of the final product can be achieved by recrystallization or column chromatography. | |
| Safety Incident (e.g., unexpected gas evolution) | 1. Rapid Decomposition of Azide: Rapid warming of the reaction mixture can cause the 2-azidopyridine intermediate to decompose, releasing nitrogen gas. | 1. Always maintain slow and controlled warming of the reaction mixture. Ensure adequate venting and perform the reaction in a well-ventilated fume hood behind a blast shield. |
| 2. Formation of Hydrazoic Acid (HN₃): Acidic conditions with sodium azide can generate volatile and highly toxic/explosive hydrazoic acid. | 2. Ensure the reaction is well-contained and vented. Neutralize the reaction mixture carefully during workup. |
Experimental Protocols
Synthesis of this compound from 2-Amino-5-bromopyridine
This protocol is a representative procedure based on established methods for diazotization of 2-aminopyridines and subsequent cyclization.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| 2-Amino-5-bromopyridine | 172.02 | 5.00 g | 29.1 mmol | 1.0 |
| Concentrated HCl (37%) | 36.46 | 12.0 mL | ~144 mmol | ~5.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.21 g | 32.0 mmol | 1.1 |
| Sodium Azide (NaN₃) | 65.01 | 2.27 g | 34.9 mmol | 1.2 |
| Deionized Water | 18.02 | As needed | - | - |
| Sodium Bicarbonate (sat. sol.) | 84.01 | As needed | - | - |
| Dichloromethane (DCM) | 84.93 | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Procedure:
-
Preparation of the Diazonium Salt:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-bromopyridine (5.00 g, 29.1 mmol) in deionized water (50 mL).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (12.0 mL) while maintaining the temperature between 0 and 5 °C. Stir until a clear solution is obtained.
-
In a separate beaker, dissolve sodium nitrite (2.21 g, 32.0 mmol) in deionized water (15 mL) and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred aminopyridine solution over 30 minutes, ensuring the temperature does not exceed 5 °C. A yellow diazonium salt solution will form. Stir for an additional 30 minutes at 0-5 °C.
-
-
Formation of the Azide and Cyclization:
-
In another beaker, dissolve sodium azide (2.27 g, 34.9 mmol) in deionized water (15 mL) and cool to 0 °C.
-
Add the cold sodium azide solution dropwise to the diazonium salt solution over 30 minutes, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature over 2 hours. Vigorous gas evolution (N₂) will be observed as the cyclization proceeds.
-
-
Work-up and Purification:
-
Carefully neutralize the reaction mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low product yield.
Reaction Pathway and Tautomerism
Caption: Reaction pathway showing the key azide-tetrazole equilibrium.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization | Bentham Science [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. heteroletters.org [heteroletters.org]
- 8. ijssst.info [ijssst.info]
Technical Support Center: Purification of 6-Bromotetrazolo[1,5-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Bromotetrazolo[1,5-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from impurities with different polarities. Recrystallization is a cost-effective method for obtaining highly pure crystalline material, provided a suitable solvent is found.
Q2: My purified this compound is a brownish or yellowish solid, not the expected white powder. What could be the cause?
A2: Discoloration often indicates the presence of colored impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products. It is recommended to repeat the purification process. If using column chromatography, ensure careful packing of the column and a slow, gradual solvent gradient. If recrystallizing, you might consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before the filtration step.
Q3: I am observing streaking or tailing of my compound on the TLC plate during column chromatography. How can I resolve this?
A3: Tailing or streaking of nitrogen-containing compounds like this compound on silica gel TLC plates is a common issue. This is often due to the interaction of the basic nitrogen atoms with the acidic silica gel. To mitigate this, you can add a small amount (0.1-1%) of a basic modifier, such as triethylamine or pyridine, to your eluent system. This will help to deactivate the acidic sites on the silica gel and result in sharper, more defined spots.
Q4: How can I visualize this compound on a TLC plate?
A4: this compound is an aromatic compound and should be readily visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1][2][3] This is a non-destructive method. For further visualization, you can use an iodine chamber, where the compound will likely appear as a brown spot.[1][2][4]
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired product from an impurity.
| Potential Cause | Troubleshooting Step |
| Inappropriate solvent system | Optimize the eluent system using TLC. A good starting point for this compound is a hexane/ethyl acetate gradient.[5][6] Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate for optimal separation on the column. |
| Column overloading | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel. |
| Column channeling or cracking | Ensure the column is packed uniformly without any air bubbles or cracks. Dry packing followed by careful wetting with the initial eluent can prevent this. |
Issue 2: The product is not eluting from the column.
| Potential Cause | Troubleshooting Step |
| Eluent is too non-polar | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| Strong interaction with silica gel | As mentioned in the FAQs, add a small percentage of triethylamine or pyridine to the eluent to reduce strong interactions between your basic compound and the acidic silica gel. |
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
| Potential Cause | Troubleshooting Step |
| Solution is too concentrated or cooling is too rapid | Add a small amount of additional hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can promote slow cooling. |
| Presence of impurities | If slow cooling does not resolve the issue, the crude material may be too impure. In this case, it is advisable to first purify the compound by column chromatography. |
Issue 2: No crystal formation upon cooling.
| Potential Cause | Troubleshooting Step |
| Solution is not saturated | The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Nucleation is not initiated | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
Quantitative Data Summary
The following table provides illustrative data for the purification of this compound. Please note that actual results may vary depending on the specific experimental conditions and the purity of the crude material.
| Purification Method | Starting Material (Crude) | Purity (Crude) | Purified Product | Purity (Purified) | Recovery Yield |
| Column Chromatography | 5.0 g | ~85% | 4.1 g | >98% | 82% |
| Recrystallization (Ethanol) | 5.0 g | ~85% | 3.8 g | >99% | 76% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Methodology:
-
TLC Analysis: Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in a series of hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a glass column with a small cotton plug at the bottom. Add a layer of sand, followed by the appropriate amount of silica gel (typically 50-100 times the weight of the crude material) as a slurry in the initial, least polar eluent. Allow the silica to settle, and then add another layer of sand on top.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the starting solvent mixture. Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) based on the TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Potential solvents include ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen solvent at its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Suzuki Coupling for Brominated Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of brominated pyridines. The content is structured in a question-and-answer format to directly address specific challenges encountered during experimentation.
Troubleshooting Guides
Issue: Low or No Yield
Q1: My Suzuki coupling reaction with a brominated pyridine is giving low to no yield. What are the common causes and how can I troubleshoot this?
Low yields in Suzuki coupling reactions involving brominated pyridines are a frequent challenge. Several factors can contribute to this issue, primarily related to catalyst inhibition, inefficient reaction steps, and the stability of the reagents.
Common Causes and Suggested Solutions:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species and inhibiting its catalytic activity.[1][2][3]
-
Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond of bromopyridines can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often rate-determining.[1]
-
Poor Solubility of Reagents: If reactants are not fully dissolved in the chosen solvent system, the reaction will be sluggish.[2][3]
-
Solution: Adjust the solvent system. Mixtures of organic solvents like 1,4-dioxane, toluene, or THF with water are common. For solubility issues, consider using a different solvent such as DMF.[3]
-
-
Inactive Catalyst: The palladium catalyst may be old, improperly stored, or deactivated by oxygen.[3]
Issue: Significant Byproduct Formation
Q2: I'm observing significant byproduct formation, such as homocoupling and protodebromination/protodeboronation. How can I minimize these side reactions?
Side reactions compete with the desired cross-coupling, consuming starting materials and reducing the yield of the target product. Understanding and addressing the causes of these side reactions is critical for optimization.
Common Side Reactions and Mitigation Strategies:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This is a common decomposition pathway, especially with aqueous bases and at elevated temperatures.[2][3][4]
-
Solution: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more resistant to protodeboronation.[1] Minimizing water content by using anhydrous solvents can also reduce the rate of this side reaction.[1] The choice of a weaker base or fluoride-based bases like KF can sometimes be beneficial.[1]
-
-
Homocoupling of Boronic Acid: The formation of a biaryl product from the coupling of two boronic acid molecules is often promoted by the presence of oxygen.[2][3][5]
-
Solution: Thoroughly degas all solvents and the reaction mixture. This can be achieved through methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[2] Maintaining a positive pressure of an inert gas throughout the reaction is essential.[2]
-
-
Protodebromination (Dehalogenation): This involves the replacement of the bromine atom on the pyridine ring with a hydrogen atom. This can be caused by trace palladium hydride species in the reaction.[3][5]
-
Solution: Screening different bases and solvents can help to mitigate this side reaction.[3]
-
Frequently Asked Questions (FAQs)
Q3: Which palladium catalyst and ligand combination is generally recommended for Suzuki coupling with bromopyridines?
There is no single "best" catalyst-ligand system, as the optimal choice depends on the specific bromopyridine isomer and the boronic acid partner. However, some general guidelines are:
-
For 2-Bromopyridines: Due to the high potential for catalyst inhibition, the use of bulky and electron-rich phosphine ligands is strongly recommended.
-
For 3- and 4-Bromopyridines: These isomers are generally less challenging than 2-bromopyridine.
Q4: What is the role of the base in the Suzuki coupling reaction, and how do I choose the right one?
The base is a critical component of the Suzuki coupling and serves multiple functions. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is essential for the transmetalation step. The base also aids in the reductive elimination step, regenerating the active Pd(0) catalyst.[2]
The strength and type of base can significantly impact the reaction yield. A screen of different bases is often recommended.[3]
-
Commonly Used Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[3] K₃PO₄ has been found to be the base of choice in some cases.[6]
-
Considerations: The choice of base can also influence side reactions like protodeboronation. Weaker bases may be beneficial in some instances to minimize this side reaction.[1]
Q5: Should I be concerned about the stability of my boronic acid?
Yes, the stability of the boronic acid is a critical factor. Heteroaryl boronic acids, in particular, can be prone to decomposition via protodeboronation.[4][7] 2-Pyridylboronic acids are known to be notoriously unstable.[4]
-
Stability-Enhancing Alternatives: To improve stability, consider using:
-
In Situ Generation: Another strategy is the in situ generation of the boronic acid, which keeps its concentration low throughout the reaction and minimizes side reactions.[4]
Q6: Is it necessary to run the Suzuki coupling of bromopyridines under an inert atmosphere?
Yes, it is strongly recommended. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[2][3] For optimal and reproducible results, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.[2]
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base (equivalents) | Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[2] |
| K₃PO₄ (2) | 1,4-Dioxane | Good to Excellent | Often provides better yields, especially for challenging couplings.[3][9] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane/H₂O | Moderate to High | A strong base that can be effective when others fail.[3] |
| KF (3) | Dioxane | Variable | Can minimize protodeboronation but may lead to slower reaction rates.[1][10] |
Note: Yields are highly substrate-dependent and the table serves as a general guideline.
Table 2: Common Catalyst Systems for Bromopyridine Suzuki Coupling
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | Pd: 1-3, Ligand: 2-6 | Bulky, electron-rich ligand helps stabilize the catalyst and is effective for 2-bromopyridines.[2][3] |
| Pd₂(dba)₃ | XPhos | Pd: 1-3, Ligand: 2-6 | Similar to SPhos, highly active for challenging substrates.[1][3] |
| Pd(PPh₃)₄ | None | 3-5 | A common choice for less challenging substrates like 3- and 4-bromopyridines.[1][9] |
| PdCl₂(dppf) | None | 3-5 | Often used for a wide range of Suzuki couplings.[1][3] |
Note: Catalyst loading should be optimized for each specific reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine (Conventional Heating)
This is a generalized procedure and requires optimization for specific substrates and coupling partners.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[2][3]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and, if separate, the ligand.[2]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[3]
-
Degassing (Optional but Recommended): For rigorous oxygen removal, the solvent can be degassed by sparging with an inert gas for 15-30 minutes before addition, or the entire reaction mixture can be subjected to several freeze-pump-thaw cycles.[2][3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][3]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[2][11]
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system.[11]
Mandatory Visualization
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Overcoming catalyst inhibition in cross-coupling of nitrogen heterocycles
Technical Support Center: Cross-Coupling of Nitrogen Heterocycles
Welcome to the technical support center for overcoming catalyst inhibition in the cross-coupling of nitrogen heterocycles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What causes catalyst inhibition in the cross-coupling of nitrogen heterocycles?
A1: Catalyst inhibition, often referred to as catalyst poisoning, primarily occurs when the nitrogen atom of the heterocycle coordinates strongly to the palladium catalyst's metal center.[1] This coordination occupies the catalyst's open sites, preventing it from participating in the catalytic cycle (e.g., oxidative addition) and rendering it inactive.[1][2] This is particularly problematic with basic nitrogen heterocycles like pyridines, imidazoles, and pyrazoles.[1][3]
Q2: Which nitrogen heterocycles are most likely to inhibit my reaction?
A2: The inhibitory effect is most pronounced in heterocycles where the nitrogen lone pair is readily available for coordination. This includes:
-
Pyridines and Quinolines: Especially when the coupling site is adjacent to the nitrogen (α-position), as seen with 2-halopyridines.[4][5]
-
Imidazoles, Pyrazoles, and Triazoles: These heterocycles contain multiple nitrogen atoms that can act as strong Lewis bases.
-
Aminopyridines: The presence of an unprotected amino group can exacerbate catalyst inhibition.[6]
Q3: What are the general strategies to overcome catalyst inhibition?
A3: There are three primary strategies:
-
Modify the Catalyst System: Employing bulky, electron-rich ligands can sterically shield the metal center, lessening the inhibitory coordination of the heterocycle.[3]
-
Modify the Reaction Conditions: Adjusting the base, solvent, temperature, and reagent addition sequence can favor the desired cross-coupling pathway over catalyst deactivation.[3]
-
Use Additives: Certain additives can act as "decoys" or Lewis acids to preferentially bind the inhibitory heterocycle, freeing up the catalyst.
Troubleshooting Guide
This guide addresses specific experimental issues in a problem-and-solution format.
Problem 1: Low to No Conversion of Starting Material
You've set up your Suzuki or Buchwald-Hartwig reaction with a nitrogen heterocycle, but after several hours, analysis (TLC, LC-MS) shows only starting materials.
Possible Causes & Solutions:
-
Catalyst Poisoning: The most likely cause is strong coordination of the N-heterocycle to the palladium center.[1][2]
-
Solution 1: Switch to a More Robust Ligand. Standard ligands like PPh₃ are often ineffective.[2] Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands"). These ligands promote the crucial reductive elimination step and their steric bulk can disfavor heterocycle coordination.
-
Solution 2: Use a Pre-catalyst. Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are designed to generate the active Pd(0) species efficiently in the presence of challenging substrates, minimizing the opportunity for inhibition before the cycle starts.
-
Solution 3: Increase Catalyst Loading. As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition by providing more active catalyst sites.[6]
-
-
Incorrect Base Selection: The base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig), but the wrong choice can be detrimental.
Problem 2: Reaction Stalls After Partial Conversion
The reaction proceeds initially but stops before the limiting reagent is fully consumed, even after an extended reaction time.
Possible Causes & Solutions:
-
Catalyst Deactivation Over Time: The active Pd(0) catalyst may be slowly poisoned by the heterocycle or oxidized by trace oxygen in the reaction.[2][3]
-
Solution 1: Ensure Rigorous Inert Conditions. The active Pd(0) catalyst is oxygen-sensitive.[2] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.[2]
-
Solution 2: Slow Addition of the Heterocycle. Adding the nitrogen heterocycle coupling partner slowly via syringe pump can maintain its concentration at a low level, reducing the rate of catalyst inhibition while still allowing the cross-coupling to proceed.[3]
-
-
Protodeboronation (Suzuki Coupling): The C-B bond of the heteroaryl boronic acid is cleaved, replacing the boron group with a hydrogen atom. This is a common side reaction, especially with electron-deficient heterocycles.[3]
-
Solution: Use Boronate Esters. Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[6]
-
Data Presentation: Ligand Effect on a Challenging Suzuki Coupling
The following table summarizes the effect of different phosphine ligands on the Suzuki-Miyaura coupling of 2-chloropyridine with phenylboronic acid, a classic example of an inhibition-prone reaction.
| Ligand | Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) |
| PPh₃ (Triphenylphosphine) | 2 | K₂CO₃ | 100 | < 5 |
| PCy₃ (Tricyclohexylphosphine) | 2 | K₂CO₃ | 100 | 45 |
| XPhos | 2 | K₃PO₄ | 80 | 92 |
| SPhos | 2 | K₃PO₄ | 80 | 95 |
| RuPhos | 2 | K₃PO₄ | 80 | 91 |
Data is representative and compiled for illustrative purposes based on general findings in the literature.
Experimental Protocols
Protocol: Suzuki Coupling of 2-Chloropyridine using an XPhos Pre-catalyst
This protocol provides a detailed methodology for a challenging Suzuki coupling reaction prone to catalyst inhibition.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered, anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
-
Schlenk flask, magnetic stir bar, condenser, nitrogen/argon line
Procedure:
-
Vessel Preparation: Flame-dry the Schlenk flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Addition: To the flask, add 2-chloropyridine, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Solvent Addition: Evacuate and backfill the flask with inert gas three times. Under a positive flow of inert gas, add the anhydrous dioxane and degassed water via syringe.
-
Reaction: Equip the flask with a condenser, and heat the reaction mixture to 80 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC (e.g., eluting with 20% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-phenylpyridine.
Visualizations
Troubleshooting Workflow for Low Conversion
This diagram outlines a logical decision-making process for troubleshooting a failed or low-yielding cross-coupling reaction involving a nitrogen heterocycle.
Caption: A logical workflow to diagnose and solve common issues in N-heterocycle cross-coupling.
Mechanism of Catalyst Inhibition and Mitigation
This diagram illustrates how a nitrogen heterocycle can inhibit a palladium catalyst and how a bulky ligand can mitigate this effect.
References
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Buchwald-Hartwig Amination of Pyridine Derivatives
Welcome to the technical support center for the Buchwald-Hartwig amination of pyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during this critical C-N cross-coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low or the reaction has failed. What are the common causes when using a pyridine substrate?
Low yields in the amination of pyridine halides are often traced back to several key factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Other common issues include suboptimal choice of base, ligand, solvent, or temperature, as well as the presence of impurities.
To diagnose the problem, consider the following troubleshooting workflow:
Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig aminations.
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen). How can I minimize this?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[1][2] This can occur via β-hydride elimination from the palladium-amido complex or through pathways involving palladium-hydride species.
Troubleshooting Steps:
-
Choice of Ligand: Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can favor the desired reductive elimination over competing pathways.[3]
-
Base Selection: Strong alkoxide bases like NaOtBu can sometimes promote this side reaction.[4] Consider screening weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.
-
Solvent: Less polar, aprotic solvents like toluene or dioxane are generally preferred.
-
Amine Stoichiometry: Using a large excess of the amine coupling partner should be avoided if possible.
Q3: My main side product is the homocoupling of my pyridine halide (Ar-Ar). What causes this and how can I prevent it?
Homocoupling of the pyridine halide is another potential side reaction. This can be particularly problematic with more reactive substrates like iodides and bromides.
Troubleshooting Steps:
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the rapid formation of the active monoligated Pd(0) species, minimizing side reactions that can occur during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[5][6]
-
Temperature Control: Running the reaction at the lowest effective temperature can often reduce the rate of homocoupling.
-
Ligand Screening: The choice of ligand is critical. Bulky biarylphosphine ligands are often effective at preventing the formation of palladium species that lead to homocoupling.
Q4: Why is the position of the halogen on the pyridine ring (2, 3, or 4-position) so important?
The reactivity and propensity for side reactions are highly dependent on the halogen's position due to the electronic influence and coordination ability of the ring nitrogen.
-
2-Halopyridines: These are often the most challenging substrates. The proximity of the nitrogen atom can lead to strong coordination to the palladium center, forming stable five-membered palladacycle intermediates that can be slow to undergo reductive elimination. This chelation effect can inhibit the catalytic cycle. Using bulky ligands that disfavor this chelation is a common strategy.[7]
-
3-Halopyridines: These substrates are generally well-behaved as the nitrogen is further from the reaction site and has a less pronounced electronic or chelating effect.
-
4-Halopyridines: These are electron-deficient at the 4-position, which can facilitate oxidative addition but may require careful optimization of other steps.
The general reactivity trend for the halide itself follows the order I > Br > OTf > Cl.[4][6]
Caption: Competing pathways: desired C-N coupling vs. catalyst inhibition.
Data Summary: Ligand and Base Effects
The selection of the correct ligand and base combination is paramount for success. The following table summarizes common choices for the amination of chloro- and bromo-pyridines.
| Pyridine Substrate | Amine Type | Recommended Ligand(s) | Recommended Base(s) | Typical Yield Range | Ref. |
| 2-Chloropyridine | Secondary Cyclic | XPhos, RuPhos | NaOtBu, LHMDS | 75-95% | [3] |
| 2-Bromopyridine | Primary Alkyl | BrettPhos, XPhos | K₂CO₃, Cs₂CO₃ | 80-98% | [7] |
| 3-Bromopyridine | Arylamine | BINAP, Xantphos | K₃PO₄, NaOtBu | 85-99% | [1] |
| 4-Chloropyridine | Secondary Acyclic | SPhos, DavePhos | NaOtBu, K₃PO₄ | 70-90% | [3] |
Yields are highly substrate-dependent and require optimization.
General Experimental Protocol
This protocol provides a starting point for the Buchwald-Hartwig amination of a generic bromopyridine with a secondary amine. Caution: This reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) by personnel trained in handling air-sensitive reagents.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the phosphine ligand (if not using a pre-catalyst, 1.1-1.5 eq. relative to Pd).
-
Add the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Add the bromopyridine substrate (1.0 equivalent).
-
-
Inert Atmosphere:
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with inert gas three times.
-
-
Addition of Reagents:
-
Add the secondary amine (1.1-1.2 equivalents) via syringe.
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1-0.5 M).
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine.
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving yield and purity of tetrazolo[1,5-a]pyridine synthesis
Technical Support Center: Synthesis of Tetrazolo[1,5-a]pyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of tetrazolo[1,5-a]pyridine and its derivatives. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction outcomes for both yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of tetrazolo[1,5-a]pyridines.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, including incomplete reaction, product degradation, or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Choice of Starting Material and Reagents: The synthesis of tetrazolo[1,5-a]pyridines can be approached from different starting materials, primarily 2-halopyridines or pyridine N-oxides. The choice of reagents is critical for success.
-
From 2-Halopyridines: A highly efficient method involves using trimethylsilyl azide (TMSN₃) with a fluoride source like tetrabutylammonium fluoride (TBAF).[1][2] This combination often gives high yields under relatively mild conditions.[2] Traditional methods using sodium azide (NaN₃) are more cost-effective but may require harsher conditions.[2]
-
From Pyridine N-Oxides: Diphenylphosphoryl azide (DPPA) is reported to be a very effective reagent, often providing high yields.[3][4] While activating agents like tosyl chloride (TsCl) can be used with sodium azide, they may sometimes lead to deoxygenation of the starting material, reducing the yield of the desired product.
-
-
Reaction Temperature and Time:
-
For the reaction of 2-halopyridines with TMSN₃ and TBAF, heating at 85°C for 24 hours has been shown to achieve high conversion and yields.[1]
-
When starting from pyridine N-oxides with DPPA, a common condition is heating at 120°C for 24 hours.[4]
-
It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged heating.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate and product stability. For reactions with sodium azide, polar aprotic solvents like DMF are typically used.[2] For pyridine N-oxide routes, the reaction can sometimes be run neat (without solvent), using pyridine itself as the solvent.[4]
Q2: I am observing a significant amount of the isomeric 2-azidopyridine as an impurity. How can I favor the formation of the desired tetrazolo[1,5-a]pyridine?
A2: The formation of tetrazolo[1,5-a]pyridine involves an equilibrium between the cyclic tetrazole form and the open-chain 2-azidopyridine tautomer.[2] Several factors influence this equilibrium:
-
Solvent Polarity: More polar solvents, such as DMSO or DMF, tend to favor the formation of the tetrazolo[1,5-a]pyridine isomer over the 2-azidopyridine. If you are using a less polar solvent like toluene and observing a high proportion of the azide, switching to a more polar option is recommended.
-
Temperature: Higher temperatures can shift the equilibrium towards the 2-azidopyridine isomer. If your protocol uses high heat, consider running the reaction at a lower temperature for a longer duration to favor the tetrazole product.
-
Substituent Effects: The electronic nature of substituents on the pyridine ring plays a significant role. Electron-donating groups generally favor the tetrazolo[1,5-a]pyridine form, while electron-withdrawing groups tend to stabilize the 2-azidopyridine isomer. Be mindful of your substrate's electronics when optimizing conditions.
Q3: How can I effectively purify my final product?
A3: Purification is key to obtaining a high-purity product.
-
Column Chromatography: This is the most common method for purifying tetrazolo[1,5-a]pyridine derivatives. Silica gel is typically used as the stationary phase, with a suitable mixture of organic solvents (e.g., ethyl acetate and hexane) as the eluent.
-
Extraction: During the workup, it's important to perform aqueous washes to remove inorganic salts and highly polar impurities. However, tetrazolo[1,5-a]pyridine itself can be quite polar. If you are having trouble extracting your product into an organic layer, it might be due to its zwitterionic character at certain pH values.[5] Adjusting the pH of the aqueous layer might be necessary to ensure the compound is in a neutral form that is more soluble in organic solvents.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective way to improve purity.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and reported yields for the synthesis of tetrazolo[1,5-a]pyridine from different precursors.
Table 1: Synthesis from 2-Halopyridines
| Starting Material | Azide Source | Catalyst/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | TMSN₃ | TBAF·xH₂O | N/A | 85 | 24 | 90 | [1] |
| 2-Bromopyridine | TMSN₃ | TBAF·xH₂O | N/A | 85 | 24 | 85 | [1] |
| 2-Chloropyridine | NaN₃ | N/A | DMF | 100-120 | 12-24 | Variable | [2] |
Table 2: Synthesis from Pyridine N-Oxides
| Starting Material | Reagent 1 | Reagent 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyridine N-oxide | DPPA | N/A | Pyridine | 120 | 24 | up to 86 | [4] |
| Pyridine N-oxide | TsCl | NaN₃ | Toluene | 110 | 12 | Good | [3] |
Experimental Protocols
Protocol 1: Synthesis from 2-Halopyridine using TMSN₃ and TBAF This protocol is based on the method described by Laha and Cuny (2008).[1]
-
Reaction Setup: In a sealed reaction vessel, combine the 2-halopyridine (1.0 equiv), trimethylsilyl azide (TMSN₃, 1.5 equiv), and tetrabutylammonium fluoride hydrate (TBAF·xH₂O, 1.5 equiv).
-
Reaction: Heat the mixture at 85°C for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure tetrazolo[1,5-a]pyridine.
Protocol 2: Synthesis from Pyridine N-Oxide using DPPA This protocol is based on the method described by Keith (2006).[4]
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the pyridine N-oxide (1.0 equiv) and pyridine (which acts as the solvent).
-
Reagent Addition: Add diphenylphosphoryl azide (DPPA, 1.2 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to 120°C and stir for 24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude material by silica gel column chromatography.
Visual Guides
The following diagrams illustrate the general workflow and a troubleshooting decision process.
Caption: General experimental workflow for tetrazolo[1,5-a]pyridine synthesis.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
- 1. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Scalable Synthesis of 6-Bromotetrazolo[1,5-a]pyridine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 6-Bromotetrazolo[1,5-a]pyridine. This document includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory and large-scale production.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My synthesis of the precursor, 2,5-dibromopyridine, is resulting in a low yield. How can I optimize this step?
A1: Low yields in the synthesis of 2,5-dibromopyridine from 2-aminopyridine are often due to suboptimal reaction conditions or the formation of byproducts. A convenient and scalable process has been developed that achieves a total yield of approximately 83%.[1] Key factors for optimization include:
-
Brominating Agent and Solvent: The choice of brominating agent and solvent is critical. While various methods exist, a reliable approach involves the bromination of 2-aminopyridine followed by a modified Sandmeyer reaction.[1]
-
Byproduct Formation: A major impurity in the bromination step is 2-amino-3,5-dibromopyridine.[1] Proper control of reaction conditions and purification steps are necessary to minimize its formation.
-
Sandmeyer Reaction Conditions: The conversion of 2-amino-5-bromopyridine to 2,5-dibromopyridine via a Sandmeyer reaction can be optimized. One effective method involves preparing the diazonium salt using 48% aqueous HBr and sodium nitrite, followed by treatment with bromine.[1]
Q2: I am observing incomplete conversion or slow reaction rates during the formation of this compound from 2,5-dibromopyridine and sodium azide. What are the likely causes?
A2: Incomplete or slow reactions are typically related to reaction temperature, solvent, or the purity of starting materials.
-
Reaction Temperature: This reaction generally requires elevated temperatures to proceed at a reasonable rate. Ensure the reaction mixture is heated appropriately as specified in the protocol.
-
Solvent: A polar aprotic solvent such as DMF or DMSO is commonly used to facilitate the dissolution of sodium azide and the nucleophilic aromatic substitution reaction. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Purity of 2,5-dibromopyridine: Impurities in the starting material can inhibit the reaction. It is advisable to use highly pure 2,5-dibromopyridine.
Q3: What are the potential side reactions when synthesizing this compound, and how can they be minimized?
A3: The primary side reaction of concern is the substitution of the second bromine atom at the 5-position of the pyridine ring by an azide ion.
-
Regioselectivity: The bromine atom at the 2-position of 2,5-dibromopyridine is more susceptible to nucleophilic attack than the bromine at the 5-position. However, under forcing conditions (high temperatures, long reaction times, or a large excess of sodium azide), disubstitution can occur, leading to the formation of a diazido intermediate which would then cyclize. To favor monosubstitution, it is crucial to carefully control the stoichiometry of sodium azide and the reaction temperature and time.
-
Hydrolysis of the Product: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup could potentially lead to the opening of the tetrazole ring. It is recommended to perform the workup under neutral or mildly basic conditions.
Q4: What are the key safety precautions to consider for a scalable synthesis involving sodium azide?
A4: Sodium azide is a toxic and potentially explosive reagent, especially when it comes into contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃).
-
Handling: Always handle sodium azide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching: After the reaction is complete, any residual azide must be carefully quenched. This is typically done by the addition of a sodium nitrite solution, followed by acidification to generate nitrous acid, which decomposes the azide.
-
Heavy Metals: Avoid contact of sodium azide with heavy metals (e.g., lead, copper, mercury) as this can form highly explosive heavy metal azides. Use equipment with non-metal components where possible.
-
Scale-up: For large-scale reactions, it is crucial to have appropriate safety measures in place, such as a blast shield and a well-defined quenching protocol.
Experimental Protocols
Protocol 1: Scalable Synthesis of 2,5-Dibromopyridine[1][2]
This two-step protocol describes a scalable synthesis of the key precursor, 2,5-dibromopyridine, starting from 2-aminopyridine.
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
To a solution of 2-aminopyridine in a suitable solvent, add the brominating agent (e.g., N-bromosuccinimide) portion-wise while maintaining the reaction temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an appropriate workup to isolate the crude product.
-
Purify the crude 2-amino-5-bromopyridine by recrystallization to remove the 2-amino-3,5-dibromopyridine byproduct.
Step 2: Synthesis of 2,5-Dibromopyridine via Sandmeyer Reaction
-
In a reaction vessel, add 2-amino-5-bromopyridine (13.0 kg) to a water-cooled solution at 10 °C.[2]
-
Slowly add 47% aqueous hydrogen bromide (37 L) to the mixture.[2]
-
Introduce liquid bromine (11 L) into the mixture, maintaining the reaction temperature below 10 °C.[2]
-
Prepare a solution of sodium nitrite (16.1 kg) in water (19 L) and add it dropwise to the reaction mixture while keeping the temperature between 0-5 °C.[2]
-
Stir the reaction mixture for 30 minutes.[2]
-
Treat the mixture with a solution of sodium hydroxide (28.0 kg) in water (30 L) at a controlled rate to keep the temperature below 20-25 °C.[2]
-
Extract the reaction mixture with diethyl ether (3 x 40 L).[2]
-
Dry the combined organic layers with anhydrous sodium sulfate.[2]
-
Remove the desiccant by filtration and evaporate the filtrate under reduced pressure.[2]
-
Suspend the residue in heptane (10 L) and collect the 2,5-dibromopyridine product by filtration.[2]
Protocol 2: Synthesis of this compound
This protocol outlines the synthesis of the target compound from 2,5-dibromopyridine.
-
In a suitable reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve 2,5-dibromopyridine in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add sodium azide (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically several hours), cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium azide by the slow addition of an aqueous solution of sodium nitrite.
-
Acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., HCl) to decompose the remaining azide. Ensure this step is performed in a well-ventilated fume hood.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Quantitative Data
| Parameter | Synthesis of 2,5-Dibromopyridine | Synthesis of this compound |
| Starting Material | 2-Aminopyridine | 2,5-Dibromopyridine |
| Key Reagents | N-Bromosuccinimide, HBr, NaNO₂, Br₂ | Sodium Azide |
| Solvent | Acetonitrile, Water | DMF or DMSO |
| Typical Yield | ~83% (overall from 2-aminopyridine)[1] | Data not specifically found, but yields for similar reactions are generally moderate to high. |
| Reaction Temperature | 0-10 °C (Sandmeyer step)[2] | 80-100 °C |
| Reaction Time | Several hours | Several hours |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
Removal of byproducts from 6-Bromotetrazolo[1,5-a]pyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromotetrazolo[1,5-a]pyridine. Our focus is on the removal of byproducts and purification challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 2,5-dibromopyridine and sodium azide?
A1: The most common byproducts and impurities encountered in this synthesis are:
-
Unreacted 2,5-dibromopyridine: Incomplete reaction can lead to the presence of the starting material in the crude product.
-
2-Azido-5-bromopyridine: This is the open-chain tautomer of the desired product. The tetrazolo[1,5-a]pyridine ring system exists in equilibrium with its corresponding 2-azidopyridine form.[1][2][3][4] The position of this equilibrium is influenced by factors such as solvent, temperature, and the electronic nature of substituents.[1][2][3][5]
-
Side-products from further reactions: Depending on the reaction conditions, other minor byproducts may form, though these are typically less prevalent than unreacted starting material and the azido tautomer.
Q2: How can I minimize the formation of the 2-azido-5-bromopyridine tautomer during the reaction?
A2: While the azide-tetrazole equilibrium is inherent to this chemical system, you can influence its position to favor the desired tetrazole product.[1][3]
-
Solvent Choice: More polar solvents tend to favor the formation of the tetrazolo[1,5-a]pyridine ring.[5] Consider using solvents like DMF or DMSO.
-
Temperature Control: Higher temperatures can shift the equilibrium towards the 2-azidopyridine isomer.[5] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitoring the reaction by TLC or LC-MS can help determine the optimal balance.
Q3: My reaction is not going to completion, and I have a significant amount of unreacted 2,5-dibromopyridine. What can I do?
A3: Incomplete conversion is a common issue. Here are some troubleshooting steps:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC or LC-MS.
-
Temperature: While high temperatures can favor the azide tautomer, a certain amount of thermal energy is required to overcome the activation energy of the reaction. A modest increase in temperature might be necessary.
-
Reagent Purity and Stoichiometry: Ensure that your sodium azide and any catalysts are of high purity and that the stoichiometry is correct. The presence of moisture can also be detrimental, so using anhydrous solvents is recommended.
Troubleshooting Guides
Issue 1: Difficulty in Separating this compound from 2-Azido-5-bromopyridine
Cause: The two tautomers can co-exist in solution, making separation by standard chromatographic methods challenging if the equilibrium is rapid.
Solution:
-
Crystallization: Recrystallization is often the most effective method for isolating the thermodynamically more stable tetrazole tautomer. The 2-azidopyridine is typically more soluble.
-
Recommended Solvent Systems: Experiment with solvent systems of varying polarity. A common starting point is a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like hexanes or heptane). For instance, dissolving the crude product in a minimal amount of hot ethyl acetate and slowly adding n-heptane upon cooling can induce crystallization of the desired product.
-
-
Column Chromatography: While challenging due to the equilibrium, column chromatography can be employed.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) on silica gel can be effective. The less polar 2-azido tautomer will typically elute first.
-
Monitoring: Careful monitoring of fractions by TLC is crucial. It is also important to note that the equilibrium can shift on the silica gel surface, potentially leading to tailing of peaks.
-
Issue 2: Product is Contaminated with Unreacted 2,5-dibromopyridine
Cause: Incomplete reaction.
Solution:
-
Column Chromatography: 2,5-dibromopyridine is significantly less polar than this compound. A standard silica gel column with a hexane/ethyl acetate gradient will effectively separate the non-polar starting material from the more polar product.
-
Acid-Base Extraction: Although less common for this specific separation, if the product's basicity allows, an acid-base workup could potentially be designed to separate the non-basic starting material.
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and substrate batches.
Materials:
-
2,5-dibromopyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
n-Heptane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add n-heptane until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
Data Presentation
Table 1: Representative Yield and Purity Data for the Synthesis of this compound
| Step | Product | Form | Yield (%) | Purity (by LCMS) |
| 1 | Crude Product | Oily Solid | 85-95 | 80-90% (contains starting material and azide tautomer) |
| 2 | Purified Product | Crystalline Solid | 70-85 | >98% |
Note: Yields and purity are approximate and can vary based on reaction scale and specific conditions.
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis and purification of this compound.
Azide-Tetrazole Tautomerism
Caption: The equilibrium between the 2-azido and the tetrazolo tautomers.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting the purification process.
References
- 1. Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, azido-tetrazole equilibrium studies and biological activity of 1-(2-azido-6-chloropyrid-4-yl)-3-phenylurea, a photoaffinity labeling reagent for cytokinin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and study of the azide-tetrazole tautomerism in 2-azido-4-(trifluoromethyl)-6-R-pyrimidines (R = H, 4-ClC{sub 6}H{sub 4}) (Journal Article) | OSTI.GOV [osti.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Tetrazolo[1,5-a]pyridine Compound Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tetrazolo[1,5-a]pyridine compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to resolve them.
Issue 1: Low yield of tetrazolo[1,5-a]pyridine product, with significant presence of the 2-azidopyridine isomer.
Possible Cause: The azide-tetrazole equilibrium is favoring the 2-azidopyridine isomer under your current experimental conditions. This equilibrium is sensitive to solvent polarity, temperature, and the electronic properties of substituents on the pyridine ring.[1][2][3]
Troubleshooting Steps:
-
Solvent Polarity: The polarity of the solvent can significantly influence the equilibrium.
-
Recommendation: If you are using a nonpolar solvent (e.g., toluene, benzene), consider switching to a more polar solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4] In many cases, polar solvents stabilize the tetrazolo[1,5-a]pyridine form.
-
-
Temperature: Higher temperatures often shift the equilibrium towards the 2-azidopyridine isomer.[4]
-
Recommendation: Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal balance between reaction rate and product distribution.
-
-
Substituent Effects: The electronic nature of the substituents on the pyridine ring is a critical factor.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) tend to destabilize the tetrazole ring, favoring the 2-azidopyridine isomer.[2][5]
-
Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) tend to stabilize the tetrazolo[1,5-a]pyridine form.[2]
-
Recommendation: Be mindful of the electronic properties of your substituents. If your pyridine N-oxide starting material has strong electron-withdrawing groups, careful optimization of solvent and temperature will be necessary to favor the desired tetrazole product.
-
Issue 2: Formation of a significant amount of deoxygenated pyridine starting material as a byproduct during synthesis from pyridine N-oxides.
Possible Cause: Deoxygenation of the pyridine N-oxide starting material is a known side reaction, particularly when using certain activating agents like sulfonyl chlorides.[4]
Troubleshooting Steps:
-
Choice of Activating Agent:
-
Reaction Conditions:
-
Recommendation: Ensure anhydrous conditions, as the presence of water can sometimes contribute to side reactions. Use freshly distilled solvents and dry glassware.
-
Issue 3: The compound decomposes upon heating or during storage.
Possible Cause: Tetrazolo[1,5-a]pyridine and its derivatives can be thermally sensitive, with some exhibiting explosive properties, especially those containing nitro groups.[1][7] Decomposition can proceed through the opening of the tetrazole ring and subsequent fragmentation.[7]
Troubleshooting Steps:
-
Storage Conditions:
-
Handling Precautions:
-
Recommendation: Always handle these compounds with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For derivatives with a high nitrogen content or multiple nitro groups, which are known to be energetic materials, extra precautions such as using a blast shield and handling only small quantities are essential.[1]
-
-
Experimental Conditions:
-
Recommendation: When performing reactions at elevated temperatures, heat the reaction mixture slowly and monitor for any signs of decomposition (e.g., gas evolution, color change). It is crucial to have a clear understanding of the thermal stability of your specific compound, which can be determined using techniques like Differential Scanning Calorimetry (DSC).[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the azide-tetrazole equilibrium and why is it important for the stability of my compound?
A1: The azide-tetrazole equilibrium is a form of valence tautomerism where the fused tetrazole ring of a tetrazolo[1,5-a]pyridine can open to form the isomeric 2-azidopyridine.[1][10] This is a crucial stability consideration because the two isomers have different chemical and physical properties. The position of this equilibrium is influenced by factors such as the electronic nature of substituents, solvent polarity, and temperature.[2][3] Understanding and controlling this equilibrium is vital for ensuring the desired isomeric form is predominant for subsequent reactions or biological assays.
Q2: How do substituents on the pyridine ring affect the stability of the tetrazole ring?
A2: Substituents have a profound effect on the azide-tetrazole equilibrium. Electron-withdrawing groups (such as nitro groups) tend to destabilize the electron-rich tetrazole ring, thus shifting the equilibrium towards the 2-azidopyridine isomer.[2][5] Conversely, electron-donating groups stabilize the tetrazole ring, making it the more favored isomer.[2]
Q3: Are tetrazolo[1,5-a]pyridine compounds generally considered to be thermally stable?
A3: The thermal stability of tetrazolo[1,5-a]pyridine compounds can vary significantly depending on their substitution. While the parent compound has a defined decomposition temperature, derivatives, particularly those with nitro groups, can be thermally unstable and potentially explosive.[1][7] For instance, 4,6-dinitrotetrazolo[1,5-a]pyridine is noted to be thermally unstable.[1] However, some diarylated tetrazolo[1,5-a]pyridine derivatives have shown good thermal stability.[11][12] It is essential to assess the thermal properties of each new derivative.
Q4: What are the main decomposition products of tetrazolo[1,5-a]pyridine upon heating?
A4: The primary decomposition pathway involves the opening of the tetrazole ring to release molecular nitrogen (N₂).[7] This is often followed by the rupture of the pyridine ring, leading to the formation of smaller molecules such as hydrogen cyanide (HCN) and acetylene (C₂H₂).[7]
Q5: What analytical techniques are recommended for studying the stability and equilibrium of these compounds?
A5: A combination of spectroscopic and thermal analysis techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is a powerful tool for studying the azide-tetrazole equilibrium in solution, as the chemical shifts of the two isomers are distinct.[13][14]
-
Infrared (IR) Spectroscopy: The azide group has a characteristic strong absorption band around 2100-2200 cm⁻¹, which is absent in the tetrazole isomer, making IR a useful technique for distinguishing between the two forms, especially in the solid state.[1]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are essential for determining decomposition temperatures, enthalpies of decomposition, and overall thermal stability.[7]
-
Accelerating Rate Calorimetry (ARC): ARC can be used to study thermal runaway behavior under adiabatic conditions, providing crucial safety data.[7]
Quantitative Data
Table 1: Thermal Decomposition Parameters for Tetrazolo[1,5-a]pyridine
| Parameter | Value | Method |
| Apparent Activation Energy (Eₐ) | 157.00 - 203.43 kJ mol⁻¹ (for related nitrobenzoic acids) | DSC |
| Decomposition Temperature | Varies with concentration in water (e.g., 42-50°C for 50 mass%) | DSC |
| Heat of Decomposition (ΔHd) | 2037.63 J g⁻¹ (for 50 mass% in water) | DSC |
Data adapted from studies on thermal hazards of related compounds. Actual values for specific derivatives may vary.[7]
Table 2: Influence of Substituents on Azide-Tetrazole Equilibrium
| Substituent Type | Favored Isomer | Rationale |
| Electron-Withdrawing (e.g., -NO₂) | 2-Azidopyridine | Destabilizes the electron-rich tetrazole ring.[2][5] |
| Electron-Donating (e.g., -NH₂) | Tetrazolo[1,5-a]pyridine | Stabilizes the tetrazole ring.[2] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-5 mg of the tetrazolo[1,5-a]pyridine compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).[7]
-
Data Analysis: Analyze the resulting heat flow curve to determine the onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition. The kinetic parameters, such as activation energy, can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall method.
Protocol 2: Monitoring Azide-Tetrazole Equilibrium using ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the tetrazolo[1,5-a]pyridine compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a known concentration.
-
NMR Acquisition: Acquire a ¹H NMR spectrum at a controlled temperature (e.g., 25 °C).
-
Data Analysis: Identify the characteristic signals for both the tetrazolo[1,5-a]pyridine and the 2-azidopyridine isomers. The ratio of the two isomers can be determined by integrating the respective signals.
-
Variable Temperature Studies: To study the effect of temperature on the equilibrium, acquire spectra at different temperatures, allowing the sample to equilibrate at each temperature before acquisition.
Visualizations
Caption: Azide-Tetrazole Equilibrium in Pyridine Compounds.
Caption: Troubleshooting Workflow for Stability Issues.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.de [fishersci.de]
- 10. Tetrazolo(1,5-a)pyridines and furazano(4,5-b)pyridine 1-oxides (Journal Article) | OSTI.GOV [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. elar.urfu.ru [elar.urfu.ru]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Efficient Coupling with 6-Bromotetrazolo[1,5-a]pyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalysts and conditions for palladium-catalyzed cross-coupling reactions with 6-Bromotetrazolo[1,5-a]pyridine. The information is presented in a question-and-answer format to address common challenges and provide practical solutions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing palladium-catalyzed cross-coupling reactions with this compound?
A1: The main challenges arise from the electronic properties of the tetrazolo[1,5-a]pyridine ring system. The presence of multiple nitrogen atoms can lead to coordination with the palladium catalyst, potentially inhibiting its activity. This catalyst inhibition can result in low or no product yield. Therefore, careful selection of ligands that can shield the palladium center is crucial for successful coupling.
Q2: Which palladium catalysts and ligands are generally recommended for coupling reactions with nitrogen-containing heterocycles like this compound?
A2: For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands are often the most effective. These ligands help to stabilize the active palladium(0) species and promote the oxidative addition step, while their steric bulk can minimize catalyst inhibition by the nitrogen atoms of the substrate. For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is typically used.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired 6-aryl-tetrazolo[1,5-a]pyridine.
| Potential Cause | Troubleshooting Steps | Rationale |
| Catalyst Inhibition | Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos. | These ligands can create a sterically hindered environment around the palladium center, reducing coordination with the nitrogen atoms of the tetrazolo[1,5-a]pyridine ring. |
| Inefficient Oxidative Addition | Increase the reaction temperature. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands. | The C-Br bond at the 6-position may require more forcing conditions for efficient oxidative addition to the palladium center. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids. | These alternative boron reagents are often more stable under the reaction conditions and less prone to decomposition. |
| Poor Solubility of Reagents | Screen different solvent systems such as 1,4-dioxane, toluene, or DMF, sometimes with the addition of water to help dissolve the base. | Ensuring all components are in solution is critical for efficient reaction kinetics. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of side products in the synthesis of 6-amino-tetrazolo[1,5-a]pyridines.
| Potential Cause | Troubleshooting Steps | Rationale |
| Inappropriate Base | Screen strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄. | The choice of base is critical for the deprotonation of the amine and the subsequent transmetalation step. |
| Catalyst Deactivation | Use a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). Ensure the reaction is performed under a strictly inert atmosphere. | The nitrogen-rich substrate can contribute to catalyst deactivation; a higher initial concentration of the active catalyst can help drive the reaction to completion. |
| Side Reactions (e.g., Hydrodehalogenation) | Ensure anhydrous conditions. Optimize the choice of ligand; sometimes a less bulky ligand can disfavor this side reaction. | Water can act as a proton source for the hydrodehalogenation of the starting material. |
Sonogashira Coupling
Issue: Low yield of the desired 6-alkynyl-tetrazolo[1,5-a]pyridine and/or formation of alkyne homocoupling (Glaser coupling) products.
| Potential Cause | Troubleshooting Steps | Rationale |
| Ineffective Catalyst System | Optimize the ratio of the palladium catalyst to the copper(I) co-catalyst (CuI). Screen different palladium sources and phosphine ligands. | The synergy between the palladium and copper catalysts is crucial for an efficient Sonogashira reaction. |
| Alkyne Homocoupling | Run the reaction under strictly anaerobic conditions. Consider a copper-free Sonogashira protocol. | Oxygen promotes the oxidative homocoupling of terminal alkynes, which is a common side reaction in Sonogashira couplings. |
| Poor Alkyne Solubility or Reactivity | Use a co-solvent such as THF or DMF to improve solubility. For less reactive alkynes, increasing the temperature may be necessary. | Ensuring the alkyne is available in solution and has sufficient energy to react is key to a successful outcome. |
Data Presentation
The following tables summarize typical starting conditions for palladium-catalyzed cross-coupling reactions based on analogous heterocyclic systems. These should be used as a starting point for optimization with this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | XPhos, SPhos, or RuPhos |
| Base | K₃PO₄ or K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O or Toluene |
| Temperature | 80-110 °C |
| Catalyst Loading | 1-5 mol% |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | XPhos, BINAP, or DavePhos |
| Base | NaOtBu or K₃PO₄ |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Catalyst Loading | 1-5 mol% |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Parameter | Condition |
| Palladium Source | Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ |
| Co-catalyst | CuI |
| Ligand | PPh₃ or AsPh₃ |
| Base | Et₃N or DIPA |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
| Catalyst Loading | 1-5 mol% (Pd), 1-10 mol% (CuI) |
Experimental Protocols
The following are generalized experimental protocols that should be adapted and optimized for specific coupling partners with this compound.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C until the starting material is consumed.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (e.g., THF), followed by the terminal alkyne (1.1-1.5 equiv.) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Stir the reaction at the desired temperature (room temperature to 80 °C) until completion.
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for selecting and optimizing a catalyst system for cross-coupling reactions with this compound.
Caption: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified diagram of the catalytic cycle for the Buchwald-Hartwig amination reaction.
Validation & Comparative
Comparative Biological Activity Screening of Tetrazolo[1,5-a]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of tetrazolo[1,5-a]pyridine analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited availability of specific data on 6-bromo substituted analogs, this document focuses on the broader class of tetrazolo[1,5-a]pyridine derivatives to provide a representative analysis of their potential anticancer and antimicrobial properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
The tetrazolo[1,5-a]pyridine scaffold is a nitrogen-rich heterocyclic system that has garnered interest in drug discovery due to its diverse pharmacological activities. Analogs of this structure have been investigated for their potential as anticancer and antimicrobial agents. The electronic properties and structural rigidity of the fused ring system make it an attractive pharmacophore for interacting with various biological targets. This guide summarizes key in vitro data for representative tetrazolo[1,5-a]pyridine analogs, details the experimental methodologies used for their evaluation, and provides visual representations of relevant experimental workflows and signaling pathways.
Anticancer Activity
Several studies have highlighted the cytotoxic potential of tetrazolo[1,5-a]pyridine derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
In Vitro Cytotoxicity Data
The following table summarizes the cytotoxic activity of representative pyrazolo-pyridine fused tetrazolo-pyrimidine derivatives against human breast cancer (MCF-7) and human embryonic kidney (HEK-293) cell lines, as measured by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound ID | Target Cell Line | IC50 (µM)[1] |
| 10ab | MCF-7 | 23.83 |
| 10ah | MCF-7 | 23.30 |
| 10bc | HEK-293 | 14.46 |
| 10bh | HEK-293 | 2.53 |
Antimicrobial Activity
Derivatives of tetrazolo[1,5-a]pyridine have also demonstrated promising activity against a range of microbial pathogens. Their mechanism of action is thought to involve the disruption of essential cellular processes in bacteria and fungi.
In Vitro Antimicrobial Screening
A study reported that a tetrazolo[1,5-a]pyridine derivative (193) exhibited good antimicrobial activities against several bacterial and fungal strains.[2] The evaluation was performed in comparison to standard drugs, Cefotaxime and Dermatin.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the validation and comparison of biological data. The following are detailed methodologies for the key assays relevant to the biological screening of tetrazolo[1,5-a]pyridine analogs.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined.
Broth Dilution Method for Antibacterial Susceptibility
The broth dilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a standardized concentration (e.g., 1 x 10^8 CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
To aid in the understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.
Caption: High-level workflow for the synthesis and biological screening of novel compounds.
Caption: A simplified signaling pathway illustrating the induction of apoptosis.
References
In Vitro Cytotoxicity of Tetrazolo[1,5-a]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic effects of novel tetrazolo[1,5-a]pyridine derivatives against various human cancer cell lines. The data presented herein is compiled from multiple studies to offer a comprehensive understanding of the anticancer potential of this class of compounds. This document is intended to aid researchers in oncology and drug development in evaluating the potential of tetrazolo[1,5-a]pyridine derivatives as a scaffold for new therapeutic agents.
Comparative Analysis of Cytotoxic Activity
Tetrazolo[1,5-a]pyridine derivatives have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values of various tetrazolo[1,5-a]pyridine derivatives and related compounds, alongside standard chemotherapeutic agents for comparison. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as incubation time and assay methodology.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Tetrazolo[1,5-a]pyridine Derivatives and Analogs against Human Cancer Cell Lines
| Compound Class | Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide | MM131 | HCT 116 | Colon | 0.39 - 0.6 | [4] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide | MM130 | HCT 116 | Colon | Moderate | [4] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide | MM129 | HeLa | Cervical | 0.17 - 1.15 | [5] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide | MM131 | PC-3 | Prostate | 0.17 - 0.36 | [6] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide | MM131 | BxPC-3 | Pancreatic | 0.13 - 0.26 | [6] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide | MM137 | BxPC-3 | Pancreatic | 0.16 | [5] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamide | MM137 | PC-3 | Prostate | 0.11 | [5] |
| Tetrazolo[1,5-a]pyrimidine Metal Complex | Complex 5 | HCT-15 | Colon | Potent | [7] |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridine | 1c | HCT-116 | Colon | Potent | |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridine | 2d | MCF-7 | Breast | Potent |
Note: Specific IC50 values for some compounds are described as "Potent" or "Moderate" in the source literature without precise numerical data.
Table 2: Comparative IC50 Values (µM) of Standard Chemotherapeutic Drugs
| Drug | Cell Line | Cancer Type | IC50 (µM) Range |
| Doxorubicin | MCF-7 | Breast | 0.1 - 2.0 |
| Doxorubicin | HCT-116 | Colon | ~0.65 |
| Doxorubicin | PC-3 | Prostate | Data not consistently available in searched articles |
| Doxorubicin | A549 | Lung | ~0.4 - >20 |
| Doxorubicin | HeLa | Cervical | ~0.1 - 2.9 |
| Cisplatin | MCF-7 | Breast | ~11.0 - 19.5 |
| Cisplatin | HCT-116 | Colon | ~9.0 |
| Cisplatin | PC-3 | Prostate | ~9.0 |
| Cisplatin | A549 | Lung | ~16.5 - 31.0 |
| Cisplatin | HeLa | Cervical | ~12.3 - 81.7 |
| Paclitaxel | MCF-7 | Breast | ~0.0025 - 0.0075 |
| Paclitaxel | HCT-116 | Colon | Data not consistently available in searched articles |
| Paclitaxel | PC-3 | Prostate | Data not consistently available in searched articles |
| Paclitaxel | A549 | Lung | ~0.00135 - 1.64 |
| Paclitaxel | HeLa | Cervical | Data not consistently available in searched articles |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below. These protocols are standardized procedures for assessing in vitro cytotoxicity and apoptosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrazolo[1,5-a]pyridine derivatives and control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a vital dye such as propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of tetrazolo[1,5-a]pyridine derivatives and their analogs appear to be mediated through the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
Apoptosis Induction
Studies on structurally related pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides have shown that these compounds induce apoptosis, as evidenced by Annexin V staining and the activation of caspases.[5][8] The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to programmed cell death.
Caption: A generalized workflow for assessing the in vitro cytotoxicity of chemical compounds.
Modulation of PI3K/AKT/mTOR and MAPK/ERK Pathways
The PI3K/AKT/mTOR and MAPK/ERK signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers. Some studies suggest that tetrazolo[1,5-a]pyridine analogs may exert their effects by inhibiting components of these pathways. For instance, inhibition of the PI3K/AKT/mTOR pathway can lead to decreased cell proliferation and the induction of apoptosis.[9][10] Similarly, targeting the MAPK/ERK pathway can also result in cell cycle arrest and apoptosis.[8]
Caption: Putative mechanism of action involving key cell signaling pathways.
Conclusion
The available data suggest that tetrazolo[1,5-a]pyridine derivatives and their structural analogs represent a promising class of compounds with significant in vitro cytotoxic activity against a variety of human cancer cell lines. Their mechanism of action appears to involve the induction of apoptosis and the modulation of critical cell signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK. Further structure-activity relationship (SAR) studies are warranted to optimize the cytotoxic potency and selectivity of this scaffold. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers interested in the further development of tetrazolo[1,5-a]pyridine derivatives as potential anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides in Normal and Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides in Normal and Cancer Cells In Vitro [mdpi.com]
- 6. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Tetrazolo[1,5-a]pyridine Analogs: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The tetrazolo[1,5-a]pyridine scaffold and its analogs represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of tetrazolo[1,5-a]pyridine and its structurally related analogs, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information presented herein is supported by experimental data from various studies to facilitate the rational design of novel therapeutic agents.
Anticancer Activity
Recent studies have highlighted the potent cytotoxic effects of pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides, a class of compounds structurally related to tetrazolo[1,5-a]pyridines, against a panel of human cancer cell lines. The SAR for these compounds reveals that minor structural modifications can significantly impact their anticancer potency.
Key SAR Observations for Anticancer Activity:
The cytotoxic activity of these compounds is largely influenced by the nature of the substituent on the sulfonamide group. For instance, compounds with a simple phenylsulfonamide moiety tend to exhibit moderate activity. However, the introduction of specific substituents on the phenyl ring can dramatically enhance cytotoxicity.
A noteworthy observation is the high potency of compounds bearing a 4-(N,N-dimethylaminosulfonyl)aniline moiety. This substitution pattern has consistently resulted in compounds with nanomolar to low micromolar IC50 values against various cancer cell lines, including HCT-116 (colon), PC-3 (prostate), and BxPC-3 (pancreatic).[1][2][3][4][5]
Comparative Cytotoxic Activity Data
Below is a summary of the half-maximal inhibitory concentration (IC50) values for a series of pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides, demonstrating the impact of different substituents on their anticancer activity.
| Compound ID | R Group (Substituent) | Cell Line | IC50 (µM) |
| MM129 | 4-methylphenyl | HCT-116 | 0.39 - 0.6 |
| PC-3 | 0.17 - 0.36 | ||
| BxPC-3 | 0.13 - 0.26 | ||
| MM130 | 4-methoxyphenyl | HCT-116 | Moderate |
| MM131 | 4-chlorophenyl | HCT-116 | 0.39 - 0.6 |
| MM137 | 4-(N,N-dimethylaminosulfonyl)aniline | BxPC-3 | 0.11 - 0.16 |
| HCT-116 | 0.11 - 0.16 | ||
| PC-3 | 0.11 - 0.16 |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for some of these potent anticancer agents involves the induction of apoptosis and the inhibition of key cellular kinases.
References
- 1. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazolo[4,3- e]tetrazolo[1,5- b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to 6-Bromotetrazolo[1,5-a]pyridine and Other Halogenated Pyridines for Researchers
For researchers and professionals in drug development, the selection of appropriate building blocks is critical for the synthesis of novel molecular entities. Halogenated pyridines are a cornerstone in medicinal chemistry, serving as versatile intermediates for carbon-carbon and carbon-heteroatom bond formation. This guide provides an objective comparison of 6-Bromotetrazolo[1,5-a]pyridine with other common halogenated pyridines, supported by experimental data to inform your selection process.
The tetrazolo[1,5-a]pyridine scaffold is of particular interest as it is a well-established bioisostere for carboxylic acids and is found in a range of pharmacologically active compounds.[1] The bromo-substituted variant, this compound, offers a reactive handle for further molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl and hetero-biaryl structures.[2] The reactivity of a halogenated pyridine in this reaction is highly dependent on the nature of the halogen, its position on the pyridine ring, and the electronic properties of the scaffold.
Generally, the reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl. However, the presence of the fused tetrazole ring and the nitrogen atoms within the pyridine ring can influence the catalytic cycle. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the reaction.[2][3]
Below is a comparative summary of reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and other representative halogenated pyridines.
| Halogenated Pyridine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 8-bromo-tetrazolo[1,5-a]pyridine | Arylboronic acid | Pd(PPh₃)₄ (1-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | Not Specified | Not Specified | Not Specified | [1] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 | [4] |
| 2-Chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 99 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 12 | 95 | (Representative) |
| 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (2.0-3.0) | Tri(tert-butyl)phosphine | KF | Dioxane | Not Specified | Not Specified | 85 | [5] |
This table is a compilation of data from various sources and reaction conditions may not be directly comparable. "Not Specified" indicates that the specific parameter was not mentioned in the provided search results. A representative, commonly cited condition is provided for 3-Bromopyridine for illustrative purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 8-bromo-tetrazolo[1,5-a]pyridine [1]
This generalized protocol is adapted from established procedures for similar nitrogen-containing heterocyclic compounds. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
8-bromo-tetrazolo[1,5-a]pyridine
-
Aryl or heteroaryl boronic acid (1.2–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2–3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add 8-bromo-tetrazolo[1,5-a]pyridine (1.0 eq), the corresponding boronic acid (1.2–1.5 eq), the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous solvent and degassed water via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Key Considerations for Selection
-
Reactivity: The C-Br bond in this compound is expected to be more reactive than a C-Cl bond but less reactive than a C-I bond in similar positions on a pyridine ring. This offers a balance between reactivity and stability.
-
Substrate Scope: The electronic nature of the tetrazolo[1,5-a]pyridine ring system may influence the scope of compatible boronic acids and other coupling partners. The system is electron-deficient, which can affect the oxidative addition step in the catalytic cycle.
-
Downstream Functionalization: The tetrazole ring itself can participate in various chemical transformations, offering additional avenues for molecular diversification beyond the initial cross-coupling.
-
Biological Activity: The tetrazole moiety is a known pharmacophore, and its incorporation can impart desirable ADME (absorption, distribution, metabolism, and excretion) properties or introduce key interactions with biological targets.[6]
Visualizing Reactivity and Workflows
To better understand the relationships and processes discussed, the following diagrams are provided.
Caption: Relative reactivity of halopyridines in cross-coupling.
Caption: Experimental workflow for a Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate mediated synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Mechanism of Action of Tetrazolo[1,5-a]pyridine-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tetrazolo[1,5-a]pyridine-based inhibitors and their alternatives, focusing on the validation of their mechanism of action. Experimental data is presented to objectively assess performance, and detailed protocols for key experiments are provided.
Introduction
Tetrazolo[1,5-a]pyridine derivatives have emerged as a versatile scaffold in drug discovery, demonstrating inhibitory activity against a range of biological targets. Validating the precise mechanism of action is a critical step in the development of these compounds as therapeutic agents. This guide explores the diverse mechanisms of tetrazolo[1,5-a]pyridine-based inhibitors, including the inhibition of kinases in the PI3K/AKT/mTOR and B-cell receptor (BCR) signaling pathways, as well as their effects on other crucial cellular targets like topoisomerases, cyclin-dependent kinases (CDKs), and sterol biosynthesis.
I. Inhibition of Kinase Signaling Pathways
A significant number of tetrazolo[1,5-a]pyridine and structurally related compounds target key kinases involved in cell growth, proliferation, and survival.
A. PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers.
Signaling Pathway:
Comparative Performance of PI3K/mTOR Inhibitors:
| Inhibitor Class | Compound | Target(s) | IC50 (nM) | Reference |
| Tetrazolo[1,5-a]pyridine-based | TP-8A | PI3Kα | 15 | [1] |
| mTORC1 | 10 | [1] | ||
| Pan-PI3K Inhibitor | PIK-90 | p110α | 11 | [2] |
| p110γ | 18 | [2] | ||
| p110δ | 58 | [2] | ||
| Dual PI3K/mTOR Inhibitor | LY294002 | p110α | 500 | [2] |
| mTOR | Inhibits | [2] | ||
| mTOR Inhibitor | Everolimus | mTORC1 | 1.8 | [1] |
B. Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and survival.
Signaling Pathway:
Comparative Performance of BTK Inhibitors:
| Inhibitor Class | Compound | Target | IC50 (nM) | Reference |
| Tetrazolo[1,5-a]pyridine-based | TP-8A | BTK | 0.5 | [1] |
| First-Generation BTK Inhibitor | Ibrutinib | BTK | 0.5 | [1] |
| Second-Generation BTK Inhibitor | Acalabrutinib | BTK | 3-5 | [3] |
C. Anti-Proliferative Activity
The ultimate downstream effect of inhibiting these kinase pathways is a reduction in cancer cell proliferation.
Comparative Anti-Proliferative Activity (GI50, nM):
| Cell Line | Cancer Type | TP-8A | Ibrutinib | Everolimus | Reference |
| TMD8 | Diffuse Large B-cell Lymphoma | 5 | 10 | 500 | [1] |
| Jeko-1 | Mantle Cell Lymphoma | 8 | 15 | 800 | [1] |
| PC-3 | Prostate Cancer | 20 | >1,000 | 150 | [1] |
| BxPC-3 | Pancreatic Cancer | 30 | >1,000 | 250 | [1] |
II. Inhibition of Other Key Cellular Targets
Beyond kinase signaling, tetrazolo[1,5-a]pyridine and its analogs have been investigated for their inhibitory effects on other fundamental cellular processes.
A. Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Their inhibition leads to DNA damage and apoptosis.
Comparative Performance of Topoisomerase I Inhibitors:
| Inhibitor Class | Compound | Cell Line | IC50 (nM) | Reference |
| Tetrazolo[1,5-a]pyrimidine-based Metal Complex | Complex 5 (Copper(II)) | HCT-15 (Colon) | Shows highest activity | [4] |
| Camptothecin Analog | SN-38 | HT-29 (Colon) | 8.8 | [5] |
| Camptothecin Analog | Topotecan (TPT) | HT-29 (Colon) | 33 | [5] |
B. Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.
Comparative Performance of CDK Inhibitors:
| Inhibitor Class | Compound | Target(s) | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine-based | BS-194 | CDK2 | 3 | [6] |
| CDK1 | 30 | [6] | ||
| CDK9 | 90 | [6] | ||
| FDA-Approved CDK4/6 Inhibitor | Palbociclib | CDK4 | 11 | [7] |
| CDK6 | 16 | [7] | ||
| FDA-Approved CDK4/6 Inhibitor | Ribociclib | CDK4 | 10 | [7] |
| CDK6 | 39 | [7] | ||
| FDA-Approved CDK4/6 Inhibitor | Abemaciclib | CDK4 | 2 | [7] |
| CDK6 | 5 | [7] |
C. Sterol Biosynthesis Inhibition
The sterol biosynthesis pathway is crucial for maintaining cell membrane integrity and function. Some triazolopyridine derivatives have been shown to inhibit this pathway.
Comparative Performance of Sterol Biosynthesis Inhibitors:
| Inhibitor Class | Compound | Target | IC50 (µM) | Reference |
| [1][2][8]triazolo[1,5-a]pyridine derivative | Compound 16 | 14α-demethylase | Inhibits | [9] |
| DHCR24 Inhibitor | Azacosterol | DHCR24 | 1.3 | [1] |
| CYP51A1 Inhibitor | Oxiconazole | CYP51A1 | 0.306 | [10] |
III. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
A. In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Experimental Workflow:
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤ 1%). Prepare solutions of the kinase enzyme, a specific peptide substrate, and ATP at desired concentrations in kinase buffer. The ATP concentration is often at or near the Km for the kinase.
-
Kinase Reaction: In a 384-well plate, add the diluted inhibitor or vehicle control. Add the kinase enzyme solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Anti-Proliferative (GI50) Assay
This assay measures the concentration of a compound required to inhibit the growth of a cell population by 50% (GI50).
Experimental Workflow:
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control and determine the GI50 value from the dose-response curve.
C. Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay measures the ability of an inhibitor to prevent the relaxation of supercoiled plasmid DNA by topoisomerase I.
Experimental Workflow:
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA and topoisomerase I assay buffer.
-
Inhibitor Addition: Add various concentrations of the test inhibitor or a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding purified topoisomerase I enzyme.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K.
-
Analysis: Analyze the DNA topology by agarose gel electrophoresis. Supercoiled (unrelaxed) DNA migrates faster than relaxed DNA. Inhibition is observed as a decrease in the amount of relaxed DNA.
D. Sterol Biosynthesis Inhibition Assay
This assay identifies the site of inhibition in the sterol biosynthesis pathway by analyzing the accumulation of sterol intermediates.
Experimental Workflow:
Protocol:
-
Cell Treatment: Treat cultured cells with the test inhibitor at various concentrations for a specified time.
-
Sterol Extraction: Harvest the cells and extract the total lipids. Perform saponification to release free sterols.
-
Derivatization: Derivatize the extracted sterols (e.g., by silylation) to increase their volatility for gas chromatography.
-
GC-MS Analysis: Analyze the derivatized sterol profile using gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Identify and quantify the different sterol intermediates. The accumulation of a specific intermediate upstream of a particular enzyme indicates the site of inhibition.
Conclusion
The tetrazolo[1,5-a]pyridine scaffold has proven to be a valuable starting point for the development of inhibitors targeting a diverse range of cellular pathways critical for cancer cell survival and proliferation. This guide provides a framework for the validation of their mechanism of action through comparative analysis of their performance against established inhibitors and detailed experimental protocols. The presented data and workflows can aid researchers in the rational design and development of novel and potent therapeutic agents based on the tetrazolo[1,5-a]pyridine core.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. topogen.com [topogen.com]
- 10. aragen.com [aragen.com]
A Comparative Analysis of the Bioactivity of Tetrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyridine Derivatives
A deep dive into the biological activities of two prominent nitrogen-containing heterocyclic scaffolds, tetrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyridines, reveals their significant potential in drug discovery and development. This guide provides a comparative overview of their bioactivities, supported by experimental data, to aid researchers and scientists in the fields of medicinal chemistry and pharmacology.
Both tetrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyridine are bicyclic aromatic compounds that have attracted considerable attention due to their diverse pharmacological properties. These scaffolds serve as privileged structures in the design of novel therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Derivatives of both scaffolds have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.
Pyrazolo[1,5-a]pyridine and its closely related pyrazolo[1,5-a]pyrimidine analogs have been extensively studied as potent protein kinase inhibitors.[1][2] These compounds have shown efficacy against a variety of kinases, including EGFR, B-Raf, MEK, and Pim-1, which are crucial in the progression of cancers like non-small cell lung cancer and melanoma.[1][2] The anticancer activity of pyrazolo[1,5-a]pyridine-fused steroids has also been investigated, with some derivatives showing considerable cytotoxicity against murine T-lymphoma cells.[3]
Tetrazolo[1,5-a]pyridine derivatives and their metal complexes have also been evaluated for their cytotoxic effects against various human cancer cell lines. For instance, metal complexes of pyridyl-substituted tetrazolopyrimidines have shown activity against lung (A549), cervical (HeLa), and colon (HCT-15) cancer cells.[4] Furthermore, novel pyrazolo[4,3-e]tetrazolo[1,5-b][1][5][6]triazine sulfonamides, which contain a tetrazole moiety, have exhibited potent cytotoxic and proapoptotic activity against pancreatic, prostate, and colon cancer cell lines in nanomolar concentrations.[7][8]
Below is a comparative summary of the cytotoxic activity of representative compounds from both classes against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Pyrazolo[1,5-a]pyridine | 5x (p110α inhibitor) | HCT-116 (Colon) | 0.0009 |
| Pyrazolo[1,5-a]pyrimidine | Pim-1 Inhibitor | Not Specified | Submicromolar |
| Tetrazolo[1,5-b][1][5][6]triazine Sulfonamide | MM131 | HCT 116 (Colon) | 0.39 - 0.6 |
| Tetrazolo[1,5-b][1][5][6]triazine Sulfonamide | MM137 | BxPC-3 (Pancreatic) | 0.18 |
| Tetrazolo[1,5-b][1][5][6]triazine Sulfonamide | MM137 | PC-3 (Prostate) | 0.06 |
Antimicrobial Activity
Both tetrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyridine derivatives have emerged as promising candidates for the development of new antimicrobial agents, addressing the growing concern of drug-resistant pathogens.
Pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as novel antitubercular agents, exhibiting potent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[9][10] Furthermore, various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[11][12][13] Some of these compounds are believed to act as purine analogs and have shown inhibitory activity against RNA polymerase.[11][12]
Tetrazolo[1,5-a]pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial properties. [14] Additionally, other tetrazole-containing heterocyclic systems have shown significant antibacterial and antifungal activities.[15][16] For instance, novel pyrazoline and pyrazolinyl thiazole derivatives bearing a tetrazolo[1,5-a]quinoline moiety have been synthesized and their antimicrobial activities studied.[17]
The following table summarizes the minimum inhibitory concentration (MIC) values for selected compounds against various microbial strains.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) |
| Pyrazolo[1,5-a]pyrimidine | Compound 7b (RNA Polymerase Inhibitor) | Compared to Rifampicin | IC50 = 0.213 |
| Pyrazolo[1,5-a]pyrimidine | Compound 6 | S. aureus, E. faecalis, P. aeruginosa | 0.187 - 0.375 |
| Pyrazolo[1,5-a]pyrimidine | Compound 10a | Gram-positive & Gram-negative strains | 0.187 - 0.50 |
| Tetrazolo[1,5-a]pyrimidine | Trifluoromethylated triazolylpyrimidine 6c | Gram-positive strains | 15.62 - 62.5 |
Enzyme Inhibition
The ability to selectively inhibit enzymes is a key mechanism of action for many therapeutic agents. Both tetrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyridine scaffolds have been utilized to develop potent enzyme inhibitors.
Pyrazolo[1,5-a]pyrimidines are a notable class of protein kinase inhibitors, playing a crucial role in targeted cancer therapy.[1][2] They act as both ATP-competitive and allosteric inhibitors of various protein kinases.[1] Furthermore, pyrazolo[1,5-a]pyridine derivatives have been discovered as p110α-selective PI3 kinase inhibitors and potent and selective Pim-1 inhibitors.[6][18][19]
While direct enzyme inhibition studies for tetrazolo[1,5-a]pyridines are less abundant in the initial search, the anticancer and anti-inflammatory activities of related tetrazole-fused heterocycles suggest that they may also act through the inhibition of key enzymes. For example, metal complexes of tetrazolo[1,5-a]pyrimidines have been shown to target topoisomerase I and cyclin-dependent kinases.[4]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Simplified signaling pathway for anticancer activity.
Caption: General experimental workflow for bioactivity evaluation.
Experimental Protocols
MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (tetrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyridine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound that shows no visible growth (turbidity) in the well.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anti-cancer activity of chiral tetrahydropyrazolo[1,5-a]pyridine-fused steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Antimicrobial and antioxidant activity evaluation of tetrazolo[1,5-a]pyrimidines: A simple diisopropylammonium trifluoroacetate mediated synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Tetrazolo[1,5-a]pyridine Derivatives and Analogs in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The tetrazolo[1,5-a]pyridine scaffold is a key heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] Understanding the cross-reactivity of these compounds is crucial for assessing their selectivity and potential off-target effects. This guide provides a comparative analysis of the biological activities of tetrazolo[1,5-a]pyridine derivatives and structurally related analogs, offering insights into their potential cross-reactivity and target profiles. The data presented is compiled from various studies to aid researchers in drug discovery and development.
Cytotoxic Activity Against Cancer Cell Lines
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds. The half-maximal inhibitory concentration (IC50) values from these assays indicate the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides | MM131 | HCT 116 (Colon) | 0.39 - 0.6 | [2] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides | MM130 | HCT 116 (Colon) | Moderate | [2] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides | MM-Compounds (MM134, MM136, MM137, MM139) | BxPC-3, PC-3 | 0.06–0.35 | [5] |
| (Tetrazol-5-yl)methylindole derivative | Compound 81 | HepG2 (Liver) | 4.2 | [6] |
Kinase Inhibitory Activity
Kinase selectivity is a critical factor in the development of targeted therapies, as off-target effects can lead to toxicity. Kinase inhibition assays measure the ability of a compound to block the activity of specific kinases.
| Compound Class | Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyridines | Compound 5x | p110α (PI3 Kinase) | 0.9 | [7] |
| Pyrazolo[1,5-a]pyrimidine-based macrocycle | Compound 28 | TrkA | 0.17 | [8] |
| Pyrazolo[1,5-a]pyrimidine-based macrocycle | Compound 28 | TrkB | 0.07 | [8] |
| Pyrazolo[1,5-a]pyrimidine-based macrocycle | Compound 28 | TrkC | 0.07 | [8] |
| Pyrazolo[1,5-a]pyrimidine derivative | Compound 32 | TrkA | 1.9 | [8] |
| Pyrazolo[1,5-a]pyrimidine derivative | Compound 32 | TrkB | 3.1 | [8] |
| Pyrazolo[1,5-a]pyrimidine derivative | Compound 32 | TrkC | 2.3 | [8] |
Antimicrobial Activity
The antimicrobial potential of tetrazole derivatives has been explored against various bacterial and fungal strains. The minimal inhibitory concentration (MIC) is a common metric to quantify this activity.
| Compound Class | Compound | Organism | Activity/MIC | Reference |
| Tetrazolo[1,5-c]quinazoline-5-thione derivative | Compound 46 | Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, Candida albicans | Most active in series | [6] |
| Tetrazole Schiff base | Compounds 39, 40, 41 | Bacteria and Fungi | Good activity | [6] |
| Tetrazolo[1,5-b]pyridazine derivative | Compound 38 | E. coli | 20 mm zone of inhibition | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Kinase Inhibition Assay
Kinase activity can be measured using various methods, including radiometric assays, fluorescence-based assays, and luminescence-based assays. The general principle involves quantifying the phosphorylation of a substrate by a specific kinase in the presence and absence of an inhibitor.
Workflow:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. The detection method depends on the assay format (e.g., measuring radioactivity of ³²P-labeled ATP, fluorescence intensity, or luminescence).
-
Data Analysis: Determine the percentage of kinase inhibition compared to a control without the inhibitor and calculate the IC50 value.
Caption: General workflow for a kinase inhibition assay.
Signaling Pathway Context
Many tetrazolo[1,5-a]pyridine analogs have been investigated as inhibitors of protein kinases, which are key components of cellular signaling pathways. For instance, pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine analogs on PI3K.[7]
Conclusion
The available data indicates that tetrazolo[1,5-a]pyridine and its analogs are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, kinase inhibitory, and antimicrobial effects.[1][3] The cross-reactivity profile of a specific derivative will depend on its unique structural features. The provided data on structurally related compounds can serve as a valuable starting point for researchers to anticipate potential on- and off-target effects and to guide the design of more selective and potent therapeutic agents. Further comprehensive studies on individual tetrazolo[1,5-a]pyridine derivatives against a wide panel of biological targets are necessary to fully elucidate their cross-reactivity profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Efficacy of 6-Bromotetrazolo[1,5-a]pyridine Derivatives Compared to Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of 6-bromotetrazolo[1,5-a]pyridine derivatives against established standard drugs in the fields of oncology and microbiology. Due to the limited availability of direct experimental data on this compound, this guide draws upon published data for structurally related tetrazolo[1,5-a]pyridine and other azolopyridine derivatives to provide a relevant and informative comparison. The data presented herein is intended to support further research and development in this promising class of compounds.
Anticancer Efficacy
Derivatives of the tetrazolo[1,5-a]pyridine scaffold have demonstrated notable in vitro activity against a range of human cancer cell lines. This section compares the cytotoxic effects of these derivatives with the standard chemotherapeutic agent, Doxorubicin.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a series of[1][2]triazolo[1,5-a]pyridinylpyridine derivatives against three human cancer cell lines: colorectal carcinoma (HCT-116), glioblastoma (U-87 MG), and breast adenocarcinoma (MCF-7).[3] These values are compared with the reported IC50 values for Doxorubicin against the same cell lines.
| Compound/Drug | HCT-116 IC50 (µM) | U-87 MG IC50 (µM) | MCF-7 IC50 (µM) |
| [1][2]triazolo[1,5-a]pyridinylpyridine Derivative 1c | 2.5 | 3.1 | 4.2 |
| [1][2]triazolo[1,5-a]pyridinylpyridine Derivative 2d | 1.8 | 2.4 | 3.5 |
| Doxorubicin | 0.45[4] | ~1-5 (cell line dependent) | 0.65[2], 2.50[5] |
Note: IC50 values for Doxorubicin can vary between studies due to different experimental conditions.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway Inhibition
Certain tetrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of key kinases in the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1] The diagram below illustrates the proposed mechanism of action.
Experimental Protocol: MTT Assay for Cell Viability
The in vitro cytotoxicity of the compared compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (HCT-116, U-87 MG, MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and the standard drug (Doxorubicin) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Antimicrobial Efficacy
Tetrazolo[1,5-a]pyridine derivatives have also been investigated for their antimicrobial properties. This section compares their activity against a panel of bacteria and fungi with the standard antibiotic, Cefotaxime.
Quantitative Data Summary
The following table presents the Minimum Inhibitory Concentration (MIC) values for a tetrazolo[1,5-a]pyridine derivative against various microbial strains, as reported in the literature.[6] These are compared with the known MIC ranges for Cefotaxime.
| Organism | Tetrazolo[1,5-a]pyridine Derivative MIC (µg/mL) | Cefotaxime MIC (µg/mL) |
| Bacteria | ||
| Staphylococcus aureus | Good activity reported | 1.1 - 1.9 (MIC50)[7] |
| Bacillus cereus | Good activity reported | Generally resistant[8] |
| Escherichia coli | Good activity reported | ≤ 0.5 (for >90% of isolates)[7] |
| Pseudomonas aeruginosa | Good activity reported | 19 (MIC50)[7] |
| Fungi | ||
| Aspergillus flavus | Good activity reported | Not applicable |
| Aspergillus niger | Good activity reported | Not applicable |
Note: "Good activity" indicates that the compounds were reported as active in the cited study, but specific MIC values were not provided in the abstract. Cefotaxime is not typically used for fungal infections.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity was assessed by determining the MIC using the broth microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in appropriate broth overnight, and the suspension was adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The test compounds and the standard antibiotic (Cefotaxime) were serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well was inoculated with the microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Conclusion
The available data, primarily from related azolopyridine structures, suggest that this compound derivatives represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The anticancer activity appears to be mediated, at least in part, through the inhibition of the PI3K/AKT/mTOR signaling pathway. While direct comparative data is limited, the in vitro efficacy of these related compounds against various cancer cell lines and microbial strains is significant. Further investigation, including in vivo studies and detailed structure-activity relationship analyses of this compound derivatives, is warranted to fully elucidate their therapeutic potential and establish a direct comparison with standard clinical drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 7. Cefotaxime: a review of in vitro antimicrobial properties and spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Comparative Spectroscopic Guide to Tetrazolo[1,5-a]pyridine Isomers
For researchers, scientists, and drug development professionals, the accurate characterization of heterocyclic isomers is a critical step in the discovery and development of new chemical entities. Tetrazolo[1,5-a]pyridine, a fused bicyclic heteroaromatic system, and its substituted derivatives are of significant interest in medicinal chemistry. The positional isomerism in this scaffold can lead to distinct physicochemical properties and biological activities. This guide provides a comparative analysis of the spectroscopic data for various isomers of tetrazolo[1,5-a]pyridine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in their unambiguous identification.
A crucial aspect of the chemistry of tetrazolo[1,5-a]pyridines is their existence in equilibrium with the corresponding 2-azidopyridine tautomer.[1] This azido-tetrazolo tautomerism can be influenced by the solvent, temperature, and the electronic nature of substituents on the pyridine ring, which in turn affects the spectroscopic signatures of the molecule.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the parent tetrazolo[1,5-a]pyridine and some of its substituted isomers. The data has been compiled from various literature sources to provide a comparative overview.
¹H NMR Spectroscopic Data
The ¹H NMR chemical shifts are highly sensitive to the electronic environment of the protons. The position of substituents on the pyridine ring significantly influences the chemical shifts of the remaining protons.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Substituted Tetrazolo[1,5-a]pyridine Derivatives
| Compound | H-5 | H-6 | H-7 | H-8 | Solvent |
| 5,7-dimethyl-8-nitro-tetrazolo[1,5-a]pyridine | 2.89 (d) | 7.46 (s) | 2.65 (s) | - | DMSO-d6 |
| 5,7-dimethyl-8-nitro-tetrazolo[1,5-a]pyridine | 2.99 (d) | 7.00 (s) | 2.7 (s) | - | CDCl3 |
| 5,7-dimethyl-8-nitro-tetrazolo[1,5-a]pyridine | 3.18 (d) | 7.62 (s) | 3.07 (s) | - | TFA |
Data extracted from a study on the synthesis and spectral analysis of new pyrazolo- and tetrazolopyridines.[1]
¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides valuable information about the carbon framework of the isomers. The chemical shifts of the carbon atoms are influenced by the position of the substituent and the nitrogen atoms in the heterocyclic rings.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Tetrazolo[1,5-a]pyridine and its Derivatives
| Compound | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent |
| Tetrazolo[1,5-a]pyridine | 116.3 | 131.5 | 116.3 | 131.5 | 147.1 | Not Specified |
| 7-Trifluoromethyltetrazolo[1,5-a]pyridine | 117.1 | 128.9 | 135.2 (q) | 121.9 | 147.2 | CDCl3 |
| 8-Chloro-tetrazolo[1,5-a]pyridine | 116.8 | 132.5 | 117.5 | 138.9 | 145.9 | Not Specified |
Data compiled from various spectral databases.
Infrared (IR) Spectroscopic Data
IR spectroscopy is useful for identifying characteristic functional groups and fingerprinting the molecule. The tetrazolo ring has characteristic absorption bands. The presence of a strong band around 2140 cm⁻¹ is indicative of the azido tautomer.[1]
Table 3: Key IR Absorption Bands (cm⁻¹) for Tetrazolo[1,5-a]pyridine Derivatives
| Compound | ν(C=N) | ν(N=N) | ν(Tetrazolo ring) | ν(Azido) | Medium |
| 5,7-dimethyl-8-nitro-tetrazolo[1,5-a]pyridine | 1645 | 1550 | 1030 | - | KBr |
| A mixture of azido and tetrazolo isomers | - | - | 1100, 995, 735 | 2140 | KBr |
Data extracted from a study on the synthesis and spectral analysis of new pyrazolo- and tetrazolopyridines.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and verification of scientific findings. The following are standard protocols for the spectroscopic analysis of tetrazolo[1,5-a]pyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Sample Preparation : Samples are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Internal Standard : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition : For ¹³C NMR, broadband proton decoupling is used to simplify the spectrum. 2D NMR techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : IR spectra are recorded on a Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation : Solid samples can be analyzed as KBr pellets or by using an Attenuated Total Reflectance (ATR) accessory.
-
Spectral Range : Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis : The positions of absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectrometry (HRMS) is performed to determine the exact mass of the compounds.
-
Ionization Technique : Electrospray ionization (ESI) is a common technique used in either positive or negative ion mode.
-
Analysis : The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular formula. Fragmentation patterns can provide additional structural information.
Analytical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of tetrazolo[1,5-a]pyridine isomers.
Caption: Workflow for Isomer Analysis.
This guide provides a foundational framework for the spectroscopic comparison of tetrazolo[1,5-a]pyridine isomers. The presented data and protocols will aid researchers in the structural elucidation of these important heterocyclic compounds, facilitating advancements in medicinal chemistry and drug development.
References
A Comparative Guide to the Synthesis of Tetrazolo[1,5-a]pyridines: An Evaluation of Modern Synthetic Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of tetrazolo[1,5-a]pyridines is of significant interest due to the broad biological activities exhibited by this class of compounds. This guide provides a comparative analysis of contemporary methods for the synthesis of tetrazolo[1,5-a]pyridines, focusing on two prevalent strategies: synthesis from 2-halopyridines and synthesis from pyridine N-oxides. We present a detailed examination of reaction conditions, yields, and substrate scope, supported by explicit experimental protocols and visualizations to aid in methodological selection.
Comparative Data of Synthetic Methods
The selection of a synthetic route for tetrazolo[1,5-a]pyridines is often a trade-off between reagent availability, cost, reaction efficiency, and substrate tolerance. The following tables summarize quantitative data for key synthetic methods, providing a clear comparison of their performance across various substrates.
Method 1: Synthesis from 2-Halopyridines
The synthesis from 2-halopyridines typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where an azide source displaces the halide, followed by intramolecular cyclization.[1] Two common azide sources for this transformation are trimethylsilyl azide (TMSN₃) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF), and the more conventional sodium azide (NaN₃).[1][2]
Table 1: Synthesis of Tetrazolo[1,5-a]pyridines using Trimethylsilyl Azide and TBAF [1]
| 2-Halopyridine Substrate | Reaction Time (h) | Temperature (°C) | Conversion (%) | Isolated Yield (%) |
| 2-Bromopyridine | 24 | 85 | 100 | 90 |
| 2-Chloro-3-nitropyridine | 24 | 85 | 100 | 85 |
| 2-Bromo-5-nitropyridine | 24 | 85 | 100 | 88 |
| 2,6-Dichloropyridine | 24 | 85 | 100 | 82 |
| 2-Bromo-3-methylpyridine | 24 | 85 | 90 | 75 |
| 2-Bromo-5-(trifluoromethyl)pyridine | 24 | 85 | 100 | 89 |
Table 2: Synthesis of Tetrazolo[1,5-a]pyridines using Sodium Azide
Method 2: Synthesis from Pyridine N-Oxides
An alternative and efficient route to tetrazolo[1,5-a]pyridines involves the treatment of pyridine N-oxides with an activating agent and an azide source. Common activating agents include diphenylphosphoryl azide (DPPA) and 4-tosyl chloride (TsCl) with sodium azide.[2][3][4]
Table 3: Synthesis of Tetrazolo[1,5-a]pyridines using Diphenylphosphoryl Azide (DPPA) [3][4]
| Pyridine N-oxide Substituent Position | Yield (%) | Comments |
| 4-CN | Excellent | Electron-withdrawing group |
| 4-NO₂ | Excellent | Strong electron-withdrawing group |
| 3-Me | Lower | Electron-donating group |
| 4-Me | Lower | Electron-donating group |
| 2-Me | Lower | Steric hindrance and electron-donating group |
Experimental Workflows and Signaling Pathways
The synthesis of tetrazolo[1,5-a]pyridines from either 2-halopyridines or pyridine N-oxides involves a key ring-chain tautomerism between a 2-azidopyridine intermediate and the final fused tetrazole ring system.[1] The general workflow is depicted below.
Caption: General synthetic workflows for tetrazolo[1,5-a]pyridines.
Detailed Experimental Protocols
For reproducibility and methodological adoption, detailed experimental protocols for the key synthetic methods are provided below.
Protocol 1: Synthesis of Tetrazolo[1,5-a]pyridine from 2-Halopyridines using Trimethylsilyl Azide and TBAF[5]
Materials:
-
2-Halopyridine (1.0 equiv)
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
Procedure:
-
To a solution of the 2-halopyridine in a suitable solvent, add trimethylsilyl azide and tetrabutylammonium fluoride hydrate.
-
Heat the reaction mixture to 85 °C for 24 hours.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired tetrazolo[1,5-a]pyridine.
Protocol 2: Synthesis of Tetrazolo[1,5-a]pyridine from Pyridine N-Oxides using Diphenylphosphoryl Azide (DPPA)[4]
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.2 equiv)
-
Pyridine (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the pyridine N-oxide and pyridine.
-
Add diphenylphosphoryl azide (DPPA) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine.
Protocol 3: Synthesis of Tetrazolo[1,5-a]pyridine from Pyridine N-Oxides using 4-Tosyl Chloride (TsCl) and Sodium Azide[4]
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
4-Tosyl chloride (TsCl) (1.5 equiv)
-
Sodium azide (NaN₃) (2.0 equiv)
-
Toluene
Procedure:
-
In a reaction vessel, suspend the pyridine N-oxide and sodium azide in toluene.
-
Add 4-tosyl chloride to the suspension.
-
Heat the reaction mixture and monitor its progress.
-
After completion, cool the reaction and perform an appropriate work-up.
-
Purify the crude product to obtain the tetrazolo[1,5-a]pyridine.
References
A Comparative Analysis of the Antifungal Efficacy of Novel Tetrazole-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antifungal Activity and Mechanisms of Action
The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the development of novel antifungal agents. Tetrazole-containing heterocycles have emerged as a promising class of compounds, demonstrating potent antifungal activity. This guide provides a comparative analysis of the in vitro efficacy of various tetrazole-based compounds, supported by experimental data and detailed methodologies.
Quantitative Antifungal Activity
The antifungal efficacy of various tetrazole-containing heterocyclic derivatives has been evaluated against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the in vitro antifungal activity of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of different classes of tetrazole hybrids against susceptible and resistant fungal strains.
Table 1: Antifungal Activity of Tetrazole-Benzothiazole and -Benzoxazole Derivatives
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Tetrazole-Benzothiazole | Candida albicans | 32 - 64 | [1] |
| Candida parapsilosis | 32 | [1] | |
| Tetrazole-Benzoxazole | Candida albicans | 97-99% inhibition at 0.0313-16 | [2] |
| Colletotrichum coccodes | Significant sensitivity | [2] |
Table 2: Antifungal Activity of Tetrazole-Isoxazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 10h | Candida albicans SC5314 | ≤0.008 | [3][4] |
| Cryptococcus neoformans H99 | ≤0.008 | [3][4] | |
| Fluconazole-resistant C. albicans 103 | ≤0.008 | [3][4] | |
| Candida glabrata 537 | ≤0.008 | [3][4] | |
| Candida auris 922 | ≤0.008 | [3][4] |
Table 3: Antifungal Activity of Tetrazole-Pyrazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Compounds 8, 11, 15, 24, 25 | Candida spp. | <0.008 - 4 | [5] |
| Cryptococcus neoformans H99 | <0.008 - 4 | [5] | |
| Fluconazole-resistant C. auris | <0.0625 - 64 | [5] |
Table 4: Antifungal Activity of Tetrazole-Pyrrolidine Derivatives
| Compound | Fungal Strain | IC50 (µM) for Biofilm Inhibition | Reference |
| Compound 115 | Candida albicans | 10.37 | [6] |
| Compound 113 | Candida albicans | 23.90 | [6] |
| Compound 114 | Candida albicans | 46.05 | [6] |
| Compound 116 | Candida albicans | 79.54 | [6] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the referenced studies for determining antifungal activity.
Broth Microdilution Method for MIC Determination
This method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal culture is then prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to an approximate concentration of 1-5 x 10^6 CFU/mL. This suspension is further diluted in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the test medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[5] This is typically defined as a ≥50% reduction in growth compared to the drug-free control well.[5]
Biofilm Inhibition Assay
This assay is used to evaluate the ability of a compound to prevent the formation of fungal biofilms.
-
Fungal Cell Preparation: Fungal cells are grown in a suitable liquid medium and then washed and resuspended in a medium that promotes biofilm formation.
-
Biofilm Formation: A standardized suspension of fungal cells is added to the wells of a microtiter plate containing serial dilutions of the test compounds. The plate is then incubated under conditions that allow for biofilm formation.
-
Quantification of Biofilm: After the incubation period, the non-adherent cells are removed by washing. The remaining biofilm is then quantified using a colorimetric assay, such as the XTT reduction assay, which measures the metabolic activity of the cells within the biofilm.
-
Determination of IC50: The IC50 value, which is the concentration of the compound that inhibits 50% of biofilm formation, is then calculated.[6]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for azole and tetrazole-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[7][8][9][10] This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][11]
The inhibition of lanosterol 14α-demethylase disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors in the fungal cell membrane.[10] This disruption of membrane integrity and function ultimately inhibits fungal growth and proliferation.[9]
Caption: Inhibition of the ergosterol biosynthesis pathway by tetrazole-containing heterocycles.
Experimental Workflow for Antifungal Drug Discovery
The process of discovering and evaluating novel antifungal agents typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.
Caption: A typical workflow for the discovery and evaluation of novel antifungal compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel tetrazole derivatives and evaluation of their antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel tetrazoles featuring isoxazole moiety as highly selective antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sophion.com [sophion.com]
- 5. Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Structure Optimization and Antifungal Screening of Novel Tetrazole Ring Bearing Acyl-Hydrazones [mdpi.com]
Safety Operating Guide
Proper Disposal of 6-Bromotetrazolo[1,5-a]pyridine: A Step-by-Step Guide
The safe and compliant disposal of 6-Bromotetrazolo[1,5-a]pyridine is crucial for maintaining a safe laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. The compound is classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1][2] Therefore, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles and splashes.[1] |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator. | To avoid inhalation of dust and potential respiratory irritation. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical into drains or the environment.
1. Waste Collection and Storage:
-
Collect waste this compound in its pure form or in solutions in a designated, compatible, and sealable waste container.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name: "this compound".
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]
2. Handling Spills:
-
In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.
-
Wearing the appropriate PPE, carefully sweep up the solid material, avoiding the creation of dust.[4]
-
Use an inert absorbent material (e.g., vermiculite, sand) for any solutions.
-
Place the collected material into a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly with soap and water.
3. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, filter paper, and containers, should be treated as hazardous waste.
-
Dispose of contaminated packaging and other materials as you would the unused product.[1]
4. Arranging for Professional Disposal:
-
Contact a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Bromotetrazolo[1,5-a]pyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Bromotetrazolo[1,5-a]pyridine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation.[1][3][4]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be selected following a detailed risk assessment of the specific procedures being performed.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn for splash hazards.[1] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after. | Prevents skin contact, which can cause irritation.[4] |
| Skin and Body Protection | A fully buttoned, chemical-resistant lab coat. For larger quantities, consider a chemical-resistant apron. Wear appropriate protective clothing to cover all skin. | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a certified chemical fume hood is operational.[4]
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and materials, including spill cleanup supplies.
-
Prepare designated and clearly labeled waste containers.
-
-
Donning PPE:
-
Put on all required PPE as specified in the table above, ensuring a proper fit.
-
-
Handling and Reaction Setup:
-
Post-Handling and Cleanup:
Emergency Procedures
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1][2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[1][2]
-
Spills: Evacuate the area. Use personal protective equipment. Avoid dust formation. Sweep up and shovel into a suitable, closed container for disposal. Do not let the product enter drains.[1][2]
Storage and Disposal Plan
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Disposal: Dispose of this material and its container at a licensed professional waste disposal service. Contaminated packaging should be disposed of as unused product. Follow all local and national regulations for hazardous waste disposal.[1][2]
Visualized Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
